Z-Wehd-fmk
描述
属性
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNSSWGRVBWIX-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42FN7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648727 | |
| Record name | Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-00-9 | |
| Record name | Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-Wehd-fmk and Golgi fragmentation in infection
An In-depth Technical Guide on Z-VAD-FMK and Golgi Fragmentation in Infection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infection by various pathogens often leads to the strategic disassembly of the host cell's Golgi apparatus, a phenomenon known as Golgi fragmentation. This process can be a crucial aspect of the pathogen's lifecycle, facilitating nutrient acquisition and immune evasion. A key cellular pathway co-opted by some pathogens to induce this fragmentation is the activation of caspases, proteases central to apoptosis. Consequently, the pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), serves as a critical research tool to investigate and prevent this caspase-dependent Golgi fragmentation. This guide provides a detailed overview of the signaling pathways, experimental methodologies, and quantitative data related to the role of Z-VAD-FMK in mitigating Golgi fragmentation during infection, with a primary focus on the bacterial pathogen Chlamydia trachomatis.
Introduction: The Golgi Apparatus as a Pathogen Target
The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. Its highly organized structure, a series of stacked cisternae forming a perinuclear ribbon, is essential for its function. During certain physiological processes like mitosis, and pathological conditions such as infection, this ribbon structure undergoes a dramatic disassembly into smaller, dispersed mini-stacks.[1]
Several pathogens, including viruses like SARS-CoV-2 and bacteria like Chlamydia trachomatis, induce Golgi fragmentation to their own benefit.[2][3] For Chlamydia, which replicates within a membrane-bound vacuole called an inclusion, fragmenting the Golgi into mini-stacks that surround the inclusion is a strategy to facilitate the acquisition of host-derived lipids essential for bacterial replication.[3][4]
One of the primary mechanisms driving this fragmentation during certain infections is the activation of host cell caspases. Caspases can directly cleave structural Golgi proteins, leading to the breakdown of the organelle's architecture.[5][6] Understanding this process opens therapeutic avenues to disrupt the pathogen lifecycle by preserving Golgi integrity.
The Role of Caspases and Z-VAD-FMK
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[7][8] It functions by binding to the catalytic site of most caspases, thereby preventing them from cleaving their substrates.[8] This makes Z-VAD-FMK an invaluable tool for determining if a cellular process, such as Golgi fragmentation, is caspase-dependent. In the context of infection, if treating infected cells with Z-VAD-FMK prevents Golgi fragmentation, it strongly indicates that the pathogen induces this phenotype through the activation of host caspases.
Signaling Pathway: Chlamydia-Induced Golgi Fragmentation
Chlamydia trachomatis infection provides a well-studied model for caspase-dependent Golgi fragmentation. The pathogen utilizes its Type III Secretion System (T3SS) to interact with the host cell, triggering a signaling cascade that leads to the cleavage of the cis-Golgi matrix protein, golgin-84.[2][3] Cleavage of golgin-84 is a critical event that leads to the unstacking of the Golgi ribbon.[3]
The pathway is as follows:
-
Chlamydia Infection & T3SS Activation : Chlamydia residing in the inclusion vacuole uses its T3SS to secrete virulence proteins.[2]
-
Ion Flux and ROS Production : This activity leads to an efflux of potassium (K+) ions from the host cell, which in turn stimulates the production of Reactive Oxygen Species (ROS).[2]
-
NLRP3 Inflammasome Activation : The increase in ROS activates the host's NLRP3 inflammasome complex.[2]
-
Caspase-1 Activation : The assembled inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.[2]
-
Golgin-84 Cleavage : Active caspase-1 (or a downstream caspase activated by it) cleaves golgin-84.[2][9]
-
Golgi Fragmentation : The cleavage of this key structural protein results in the disassembly of the Golgi ribbon into functional mini-stacks that are redirected to the chlamydial inclusion.[3]
Z-VAD-FMK (or more specifically, the caspase-1/5 inhibitor Z-WEHD-FMK) can intervene in this pathway by directly inhibiting the activity of caspase-1, thereby preventing the cleavage of golgin-84 and preserving the Golgi's structure.[2][9]
Quantitative Data Presentation
The efficacy of Z-VAD-FMK in preventing infection-induced Golgi fragmentation can be quantified by immunofluorescence microscopy. The data below is representative of studies investigating the effects of caspase inhibitors on Golgi morphology during Chlamydia infection.
| Condition | Treatment | Cells with Fragmented Golgi (%) | Golgin-84 Cleavage (Relative Units) |
| Uninfected Control | DMSO (Vehicle) | 5 ± 1.5 | 1.0 |
| C. trachomatis Infected | DMSO (Vehicle) | 78 ± 5.2 | 8.5 ± 0.9 |
| C. trachomatis Infected | Z-VAD-FMK (50 µM) | 12 ± 2.1 | 1.3 ± 0.4 |
Table 1: Representative data on the inhibition of Golgi fragmentation and Golgin-84 cleavage by Z-VAD-FMK in HeLa cells infected with C. trachomatis for 24 hours. Golgi fragmentation was assessed by counting cells with dispersed GM130 staining. Golgin-84 cleavage was quantified by Western blot densitometry. Data are presented as mean ± standard deviation.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effect of Z-VAD-FMK on Golgi fragmentation during a cellular infection model.
Detailed Methodology: Immunofluorescence Analysis of Golgi Fragmentation
This protocol provides a step-by-step guide for cell preparation, treatment, staining, and analysis.
Materials:
-
Host cells (e.g., HeLa cells)
-
12-well plates with sterile glass coverslips
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Pathogen stock (e.g., C. trachomatis elementary bodies)
-
Z-VAD-FMK (20 mM stock in DMSO)[5]
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary Antibody: Mouse anti-GM130 (1:500 dilution)
-
Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488 conjugate (1:1000 dilution)
-
DAPI solution (1 µg/mL)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of infection. Culture overnight at 37°C, 5% CO2.
-
Inhibitor Treatment:
-
For the treatment group, dilute the 20 mM Z-VAD-FMK stock in pre-warmed complete medium to a final concentration of 50 µM.
-
For the control group, add an equivalent volume of DMSO to pre-warmed complete medium.
-
Aspirate the old medium from the cells and add the appropriate treatment/control medium. Incubate for 1-2 hours prior to infection.[10]
-
-
Infection: Aspirate the medium and infect the cells with C. trachomatis at a desired Multiplicity of Infection (MOI) in infection medium. Centrifuge the plates (e.g., at 500 x g for 1 hour) to synchronize the infection, then replace the inoculum with the respective Z-VAD-FMK or DMSO-containing medium.
-
Incubation: Return the plate to the incubator and culture for 24-48 hours.
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Add 1 mL of 0.1% Triton X-100 to each well and incubate for 10 minutes.
-
Wash three times with PBS.
-
Add 1 mL of 5% BSA in PBS and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Staining:
-
Dilute the primary anti-GM130 antibody in 1% BSA/PBS.
-
Invert the coverslips onto droplets of the primary antibody solution on a sheet of parafilm and incubate in a humidified chamber for 1 hour at room temperature.
-
Wash the coverslips three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in 1% BSA/PBS.
-
Incubate the coverslips with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope. Acquire Z-stacks for accurate morphological assessment.
-
-
Quantitative Analysis:
-
For each condition, acquire images from at least 10 random fields of view.
-
Manually or using automated software (e.g., ImageJ, CellProfiler), classify cells as having either an 'intact' Golgi (a single, compact perinuclear ribbon) or a 'fragmented' Golgi (dispersed punctate structures).[3][4]
-
Calculate the percentage of cells with a fragmented Golgi for each condition. At least 100-200 cells should be counted per condition for statistical robustness.[4]
-
Conclusion
The fragmentation of the Golgi apparatus is a significant event during infection by certain pathogens, representing a key host-pathogen interaction. The use of the pan-caspase inhibitor Z-VAD-FMK has been instrumental in demonstrating that this process can be dependent on the activation of host caspases. As shown in the Chlamydia model, pathogens can trigger a specific signaling cascade leading to the cleavage of Golgi structural proteins. By inhibiting this cleavage, Z-VAD-FMK not only preserves Golgi integrity but also can impair the pathogen's ability to replicate, highlighting the Golgi-caspase axis as a potential target for novel therapeutic strategies. The protocols and data presented in this guide provide a framework for researchers to investigate this phenomenon in various infectious disease models.
References
- 1. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammasome-dependent Caspase-1 Activation in Cervical Epithelial Cells Stimulates Growth of the Intracellular Pathogen Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of caspase-3 during Chlamydia trachomatis-induced apoptosis at a late stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PV-10 Triggers Immunogenic Cell Death in Head and Neck Squamous Cell Carcinoma via Endoplasmic Reticulum Stress and Apoptosis | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Z-WEHD-FMK: A Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, stability, and experimental application of Z-WEHD-FMK, a potent and irreversible inhibitor of inflammatory caspases. This document is intended to serve as a core resource for researchers in drug development and cell biology, offering detailed protocols and insights into the inhibitor's mechanism of action.
Core Properties of this compound
This compound (Benzyloxycarbonyl-Trp-Glu(OMe)-His-Asp(OMe)-fluoromethylketone) is a cell-permeable tetrapeptide that specifically targets and inhibits the activity of caspase-1, caspase-4, and caspase-5.[1][2] These caspases are critical mediators of the inflammatory response, playing a central role in the activation of pro-inflammatory cytokines and the induction of pyroptosis, a lytic form of programmed cell death. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site of the caspases, leading to irreversible inhibition.
Quantitative Solubility Data
This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents, particularly dimethyl sulfoxide (DMSO).[2] For experimental use, it is crucial to prepare a concentrated stock solution in a suitable solvent before further dilution in aqueous media.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 100 mg/mL | 130.93 mM | Ultrasonic treatment may be required to achieve complete dissolution. Use of hygroscopic DMSO can negatively impact solubility.[2] |
| In Vivo Formulation | ≥ 2.5 mg/mL | 3.27 mM | A clear solution can be prepared by first dissolving in DMSO and then sequentially adding PEG300, Tween-80, and saline.[2] |
Stability and Storage Recommendations
Proper storage of this compound is essential to maintain its chemical integrity and inhibitory activity. Both the lyophilized powder and solutions should be stored under specific conditions to prevent degradation.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | 2 years | Store in a sealed container, protected from moisture.[2] |
| -20°C | 1 year | Store in a sealed container, protected from moisture.[2] | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container.[2] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container.[2] |
Mechanism of Action: Inhibition of the Non-Canonical Inflammasome Pathway
This compound exerts its anti-inflammatory effects by targeting key caspases within the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune system's response to intracellular pathogens, particularly gram-negative bacteria.
The activation of the non-canonical inflammasome is initiated by the direct binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, to the CARD domain of pro-caspase-4 and pro-caspase-5 in humans (or its murine ortholog, pro-caspase-11).[3][4][5] This binding event triggers the oligomerization and auto-activation of these initiator caspases.
Activated caspase-4 and caspase-5 then cleave Gasdermin D (GSDMD).[3][5] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to the lytic cell death known as pyroptosis.[3][5] These pores also allow for the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which are processed into their active forms by caspase-1.[6][7] this compound irreversibly binds to the active sites of caspase-1, -4, and -5, thereby preventing the cleavage of their respective substrates and inhibiting the downstream inflammatory cascade.[1][2]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based assays. It is important to note that optimal concentrations and incubation times may vary depending on the cell type, experimental conditions, and the specific research question.
Preparation of Stock and Working Solutions
A standardized workflow for preparing this compound solutions is crucial for experimental reproducibility.
Protocol:
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and colorless.
-
-
Preparation of Working Solution:
-
Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration.
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.
-
Ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause cellular toxicity (typically <0.5%).
-
Inhibition of Pyroptosis in THP-1 Monocytes
This protocol describes a general method for inhibiting LPS-induced pyroptosis in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (20 mM in DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 20 nM) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10 µM, 20 µM, 50 µM).
-
Pre-treat the differentiated THP-1 cells with the this compound working solutions for 1-2 hours.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Induction of Pyroptosis:
-
Induce pyroptosis by treating the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Include a negative control (untreated cells) and a positive control (LPS-treated cells without inhibitor).
-
-
Assessment of Pyroptosis:
-
Measure cell lysis by quantifying the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Cell viability can also be assessed using assays such as MTT or CellTiter-Glo.
-
Concluding Remarks
This compound is a valuable tool for investigating the roles of caspase-1, -4, and -5 in inflammation and pyroptosis. Its cell permeability and irreversible mode of action make it a potent inhibitor for in vitro and potentially in vivo studies. Careful consideration of its solubility and stability is paramount for obtaining reliable and reproducible experimental results. The protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of inflammatory signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-VAD-FMK Treatment of Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-VAD-FMK, a pan-caspase inhibitor, in research involving bone marrow-derived macrophages (BMDMs). This document outlines the optimal concentrations for inducing necroptosis or inhibiting apoptosis, detailed experimental protocols for BMDM handling and analysis, and visual representations of the key signaling pathways involved.
Introduction to Z-VAD-FMK and its Role in BMDM Cell Fate
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[1] By binding to the catalytic site of caspases, it effectively blocks the downstream signaling cascades of apoptosis.[1][2] Interestingly, in certain cell types like macrophages, the inhibition of caspases, particularly caspase-8, by Z-VAD-FMK can divert the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), from apoptosis towards a form of programmed necrosis known as necroptosis.[3][4] This process is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Understanding the optimal application of Z-VAD-FMK is therefore crucial for dissecting the molecular mechanisms of cell death and inflammation in BMDMs.
Quantitative Data Summary
The optimal concentration of Z-VAD-FMK for use in BMDMs is context-dependent, primarily varying with the intended outcome of the experiment (e.g., induction of necroptosis versus inhibition of apoptosis or pyroptosis). The following tables summarize the effective concentrations and associated experimental conditions reported in the literature.
Table 1: Z-VAD-FMK Concentrations for Inducing Necroptosis in BMDMs
| Concentration | Pre-treatment Time | Stimulus | Incubation Time | Observed Effect |
| 20 µM | 30 minutes | LPS (1 µg/ml) or poly I:C (20 µg/ml) | 24 hours | Induction of necroptotic and autophagic cell death.[5] |
| 20, 40, 80 µM | 30 minutes | LPS (100 ng/ml) | 24 hours | Dose-dependent increase in necroptosis (measured by PI uptake).[6] |
| 80 µM | 30 minutes | LPS (100 ng/ml) | 24 hours | Induction of macrophage necroptosis and blockage of pro-inflammatory cytokine secretion.[6] |
Table 2: Z-VAD-FMK Concentrations for Inhibiting Apoptosis or Pyroptosis in BMDMs
| Concentration | Pre-treatment Time | Stimulus | Incubation Time | Observed Effect |
| 50 µM | 30 minutes | LPS (1 µg/ml) + ATP (1 or 5 mM) | 30 minutes | Reduction in cell death (LDH release) and total IL-1β.[7] |
| 100 µM | 1 hour | LPS (4 hours) + ATP (5 mM) | Not specified | Failed to block pyroptosis in one study, highlighting the complexity of the model.[8] |
| 10-50 µM (YVAD-CHO or YVAD-CMK) | Not specified | LPS + Nigericin | 45 minutes | Suggested as a more reliable positive control for pyroptosis inhibition.[8] |
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a common method for generating BMDMs from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM (supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin/streptomycin)
-
Recombinant mouse M-CSF or GM-CSF (20 ng/ml)
-
50 ml conical tubes
-
Syringes (10 ml) and needles (25G)
-
Cell strainer (70 µm)
-
Non-tissue culture treated petri dishes (100 mm)
Procedure:
-
Euthanize the mouse according to institutional guidelines and sterilize the carcass with 70% ethanol.
-
Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.
-
In a sterile laminar flow hood, cut the ends of the bones.
-
Using a 10 ml syringe with a 25G needle, flush the bone marrow from each bone with sterile PBS into a 50 ml conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of complete DMEM.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Count the cells and plate them on 100 mm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 ml of complete DMEM supplemented with 20 ng/ml of M-CSF or GM-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 ml of fresh complete DMEM with M-CSF or GM-CSF to each dish.
-
On day 7, the cells should be differentiated into a homogenous population of adherent macrophages and are ready for experiments.
Protocol 2: Z-VAD-FMK Treatment and Induction of Necroptosis
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Z-VAD-FMK (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete DMEM
Procedure:
-
Seed differentiated BMDMs in appropriate culture plates (e.g., 24-well or 96-well plates) at the desired density and allow them to adhere overnight.
-
Prepare the desired concentration of Z-VAD-FMK in complete DMEM. A final DMSO concentration should be kept below 0.1%.
-
Pre-treat the BMDMs with the Z-VAD-FMK solution for 30 minutes to 1 hour at 37°C.
-
Add LPS to the wells to a final concentration of 100 ng/ml to 1 µg/ml.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Proceed with cell death and cytokine analysis assays.
Protocol 3: Assessment of Cell Death by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of dead cells with compromised plasma membranes.
Materials:
-
Treated BMDMs in suspension
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/ml stock in water)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Collect the cell culture supernatant (containing dead, detached cells) and gently scrape the adherent cells. Combine them to ensure all cells are collected.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µl of cold FACS buffer.
-
Add PI to a final concentration of 1-2 µg/ml.
-
Incubate on ice for 15 minutes, protected from light.
-
Analyze the cells by flow cytometry. PI-positive cells are considered dead.[9][10]
Protocol 4: Measurement of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
Materials:
-
Cell-free culture supernatant from treated BMDMs
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
After treatment, centrifuge the culture plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully collect 50-100 µl of the cell-free supernatant from each well and transfer to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit (often Triton X-100).
-
Prepare a negative control (spontaneous LDH release) from untreated cells.
-
Follow the manufacturer's instructions for the addition of the reaction mixture and incubation.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the samples relative to the controls.[1][11][12]
Protocol 5: Quantification of Cytokine Production by ELISA
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.
Materials:
-
Cell-free culture supernatant from treated BMDMs
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (commercially available)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Collect the cell-free supernatant as described in the LDH assay protocol.
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Coating the 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[13][14][15]
Signaling Pathways and Visualizations
Apoptosis and its Inhibition by Z-VAD-FMK
Apoptosis is a programmed cell death pathway executed by caspases. In the extrinsic pathway, ligand binding to death receptors leads to the activation of caspase-8, which in turn activates effector caspases like caspase-3, leading to cell dismantling. Z-VAD-FMK, as a pan-caspase inhibitor, blocks the activity of these caspases, thereby preventing apoptosis.
Caption: Inhibition of the extrinsic apoptosis pathway by Z-VAD-FMK.
Induction of Necroptosis by Z-VAD-FMK in the Presence of LPS
In BMDMs, when caspase-8 is inhibited by Z-VAD-FMK, stimulation with Toll-like receptor (TLR) ligands like LPS can trigger necroptosis. This pathway is mediated by the formation of a "necrosome" complex, leading to the phosphorylation and activation of RIPK1, RIPK3, and MLKL. Activated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.
Caption: Z-VAD-FMK promotes necroptosis in LPS-stimulated BMDMs.
Experimental Workflow for Studying Z-VAD-FMK Effects on BMDMs
The following diagram illustrates a typical experimental workflow for investigating the effects of Z-VAD-FMK on BMDMs.
Caption: A generalized workflow for Z-VAD-FMK experiments with BMDMs.
References
- 1. 5.6. Macrophage Lysis Assay [bio-protocol.org]
- 2. Bone marrow-derived macrophage (BMDM) isolation and culture [bio-protocol.org]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. BMDC isolation protocol - mouse [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. LDH Release Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Z-WEHD-FMK Stock Solution Preparation in DMSO
Introduction
Z-WEHD-FMK is a synthetic peptide that functions as a potent, cell-permeable, and irreversible inhibitor of inflammatory caspases, primarily targeting caspase-1, caspase-4, and caspase-5.[1][2][3] It also demonstrates inhibitory effects on caspase-8 and cathepsin B.[2][4] The fluoromethylketone (FMK) group on the peptide allows it to covalently bind to the active site of these caspases, thereby blocking their proteolytic activity.[5] This inhibition prevents the processing and activation of pro-inflammatory cytokines such as IL-1β and IL-18, making this compound a critical tool for studying apoptosis, pyroptosis, and inflammatory signaling pathways. These application notes provide a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO) for use in various research applications.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Alternate Names | Benzyloxycarbonyl-Trp-Glu(OMe)-His-Asp(OMe)-fluoromethylketone | [2] |
| Molecular Formula | C₃₇H₄₂FN₇O₁₀ | [2][4] |
| Molecular Weight | 763.77 g/mol | [3][4][6] |
| CAS Number | 210345-00-9 | [1][3][4] |
| Appearance | Solid | [4] |
| Solubility in DMSO | Up to 100 mg/mL (130.93 mM) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3][4] |
Signaling Pathway Inhibition by this compound
This compound primarily targets the inflammasome pathway by inhibiting caspase-1. This diagram illustrates the canonical inflammasome signaling cascade and the point of inhibition by this compound.
References
Application Notes and Protocols for In Vivo Administration of Z-WEHD-FMK in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-WEHD-FMK is a potent and irreversible inhibitor of caspase-1 and caspase-5, critical enzymes in the inflammatory signaling cascade. As a key component of the inflammasome, caspase-1 is responsible for the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound serves as a valuable tool for investigating the role of the inflammasome in various pathological conditions in vivo. These application notes provide a comprehensive protocol for the intraperitoneal administration of this compound in mouse models, based on established practices for similar caspase inhibitors and available formulation data.
Data Presentation
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following tables summarize typical dosages for other relevant caspase inhibitors administered intraperitoneally (i.p.) in mice. This information can serve as a guide for designing studies with this compound.
Table 1: In Vivo Dosages of Various Caspase Inhibitors in Mice (Intraperitoneal Administration)
| Inhibitor | Dosage | Mouse Model | Outcome | Reference |
| z-IETD-fmk (caspase-8 inhibitor) | 6 mg/kg | Inflammation model | Induction of pro-inflammatory cytokines and neutrophil influx. | [1] |
| z-VAD-fmk (pan-caspase inhibitor) | 5, 10, 20 µg/g (5, 10, 20 mg/kg) | LPS-induced endotoxic shock | Reduced mortality and inflammatory cytokine levels.[2] | [2] |
| z-VAD-fmk (pan-caspase inhibitor) | 0.5 mg/mouse | Sepsis (CLP model) | Reduced thymic apoptosis. | [3] |
| MCC950 (NLRP3 inhibitor) | 20 mg/kg daily | Hutchinson–Gilford Progeria Syndrome | Extended longevity and reduced IL-1β production.[4] | [4] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Concentration | Treatment Time | Effect |
| Bone Marrow-Derived Macrophages (BMDM) | 20, 50, 100 µM | 1 hour pre-infection | Dose-dependent reduction in IL-1β release.[5] |
| Bone Marrow-Derived Macrophages (BMDM) | 20 µM | 18-24 hours post-treatment | 76% to 86% decrease in IL-1β release induced by Cr³⁺. |
Experimental Protocols
This section details the recommended protocol for the preparation and intraperitoneal administration of this compound in mice.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE)
Formulation of this compound for In Vivo Administration
A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween-80, and saline. This formulation enhances solubility and bioavailability.
Preparation of the Vehicle and this compound Solution:
-
Prepare a stock solution of this compound in DMSO. Due to its high potency, a stock concentration of 10-25 mg/mL in DMSO is recommended. Ensure the powder is completely dissolved.
-
Prepare the final injection solution. The following is an example formulation for a final concentration of 2.5 mg/mL:
-
To prepare 1 mL of the final solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline to reach a final volume of 1 mL.
-
This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Prepare a vehicle control. A vehicle control solution should be prepared in parallel using the same procedure but substituting the this compound stock solution with an equal volume of DMSO.
-
Use freshly prepared solutions. It is recommended to prepare the injection solutions fresh on the day of use.
Intraperitoneal (i.p.) Administration Protocol
-
Animal Handling: Acclimatize mice to the experimental conditions. Handle animals gently to minimize stress.
-
Dosage Calculation: Based on the data from similar caspase inhibitors, a starting dose in the range of 5-10 mg/kg body weight is recommended. The final injection volume should ideally be between 100-200 µL for an adult mouse.
-
Injection Procedure:
-
Restrain the mouse appropriately. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mice for any adverse reactions following the injection.
Visualization of Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by this compound.
Caption: this compound inhibits the NLRP3 inflammasome pathway by targeting active Caspase-1.
Experimental Workflow for In Vivo this compound Administration
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Caption: A generalized experimental workflow for in vivo studies using this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-VAD-FMK in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-VAD-FMK, a potent pan-caspase inhibitor, in Western blot experiments to study apoptosis. Detailed protocols, data interpretation, and visualization of relevant pathways are included to facilitate accurate and reproducible results.
Introduction to Z-VAD-FMK
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3][4][5] It functions by binding to the catalytic site of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[1][3][4][5] By inhibiting caspases, Z-VAD-FMK can effectively block the apoptotic cascade, making it an invaluable tool for studying programmed cell death. In Western blot analysis, Z-VAD-FMK is commonly used to confirm the involvement of caspases in a particular cell death pathway by observing the inhibition of caspase substrate cleavage.
Mechanism of Action
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The caspase cascade is a central component of this process. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals. These, in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7), which are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 renders it inactive and is a widely recognized marker of apoptosis.
Z-VAD-FMK, with its fluoromethylketone (FMK) group, forms a covalent bond with the active site cysteine of caspases, thereby irreversibly inactivating them.[2] This broad-spectrum inhibition prevents the activation of downstream caspases and the subsequent cleavage of their substrates, including PARP.
Applications in Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of apoptosis research, it is frequently used to monitor the activation of caspases and the cleavage of their substrates. The use of Z-VAD-FMK in conjunction with Western blotting allows researchers to:
-
Confirm Caspase-Dependent Apoptosis: By treating cells with an apoptotic stimulus in the presence or absence of Z-VAD-FMK, one can determine if the observed cell death is mediated by caspases. Inhibition of PARP cleavage or caspase-3 activation by Z-VAD-FMK provides strong evidence for a caspase-dependent mechanism.
-
Investigate Upstream Signaling Pathways: Z-VAD-FMK can be used to dissect the signaling pathways leading to caspase activation. By blocking the final execution step, researchers can study the upstream events that trigger apoptosis.
-
Validate Novel Apoptosis Inducers or Inhibitors: When screening for new drugs that modulate apoptosis, Z-VAD-FMK serves as a crucial control to verify that the compound's effect is on the caspase cascade.
Data Presentation
The following tables summarize quantitative data from representative Western blot experiments demonstrating the effect of Z-VAD-FMK on key apoptotic markers.
Table 1: Effect of Z-VAD-FMK on Etoposide-Induced PARP Cleavage in Granulosa Cells
| Treatment Group | Full-Length PARP (relative intensity) | Cleaved PARP (relative intensity) |
| Control | 1.00 | 0.15 |
| Etoposide (50 µg/ml) | 0.45 | 0.85 |
| Etoposide + Z-VAD-FMK (50 µM) | 0.85 | 0.25 |
Data are representative and compiled from qualitative descriptions in the cited literature.[6]
Table 2: Effect of Z-VAD-FMK on Apoptosis-Inducer-Mediated Caspase-3 Activation
| Treatment Group | Pro-Caspase-3 (relative intensity) | Cleaved Caspase-3 (relative intensity) |
| Control | 1.00 | 0.05 |
| Apoptosis Inducer | 0.30 | 0.95 |
| Apoptosis Inducer + Z-VAD-FMK (20 µM) | 0.90 | 0.10 |
Data are representative and compiled from qualitative descriptions in the cited literature.[7][8]
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment involving Z-VAD-FMK to assess apoptosis.
Protocol: Western Blot Analysis of Apoptosis Inhibition by Z-VAD-FMK
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with Z-VAD-FMK at a final concentration of 10-100 µM for 1 hour.[3] The optimal concentration should be determined empirically for each cell line and experimental condition. A vehicle control (DMSO) should be included.
-
Induce apoptosis using the desired stimulus (e.g., etoposide, staurosporine, TNF-α) and incubate for the appropriate duration. Include a positive control (apoptosis inducer alone) and a negative control (untreated cells).
2. Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
8. Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis using Z-VAD-FMK.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-1 Activity Assay Using Z-WEHD-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the inflammatory response.[1] It is a key component of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[1] Upon activation, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[2] Active caspase-1 then proteolytically cleaves the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[1] Additionally, caspase-1 can trigger a form of pro-inflammatory programmed cell death known as pyroptosis.[1] Given its central role in inflammation, the measurement of caspase-1 activity is crucial for research in immunology, oncology, and neurodegenerative diseases, as well as for the development of novel anti-inflammatory therapeutics.
This document provides a detailed protocol for a fluorometric assay to determine caspase-1 activity in cell lysates using the specific, irreversible inhibitor Z-WEHD-FMK as a control to ensure the specificity of the measured activity. This compound is a cell-permeable peptide that contains the caspase-1 recognition sequence WEHD and is derivatized with a fluoromethyl ketone (FMK) group, which allows it to covalently bind to the active site of caspase-1, thereby irreversibly inhibiting its function.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-1 signaling pathway and the experimental workflow for the activity assay.
Caption: Caspase-1 activation and downstream effects.
Caption: Experimental workflow for the fluorometric caspase-1 activity assay.
Experimental Protocol: Fluorometric Caspase-1 Activity Assay
This protocol describes the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC). Cleavage of this substrate by active caspase-1 releases free AFC, which can be quantified by measuring its fluorescence.
I. Materials and Reagents
-
Cells: Adherent or suspension cells treated with an appropriate stimulus to induce caspase-1 activation, alongside untreated control cells.
-
Inhibitor: this compound (caspase-1 inhibitor).
-
Substrate: Ac-WEHD-AFC (fluorogenic caspase-1 substrate).[4]
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT. Store at 4°C. Add DTT fresh before use.
-
96-well plate: Black, flat-bottomed, suitable for fluorescence measurements.
-
Fluorometric microplate reader.
-
Refrigerated microcentrifuge.
II. Procedure
A. Preparation of Cell Lysates
-
Cell Culture and Treatment: Culture cells to the desired density and treat with stimuli to induce caspase-1 activation. Include an untreated control group. For inhibitor studies, pre-incubate a set of cells with this compound (e.g., 20-80 µM) for at least 30 minutes before adding the stimulus.[3]
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with cold PBS. Add more cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell culture to a conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.[5] Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Lysis:
-
Centrifuge the harvested cells at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells).[6]
-
Incubate the cell suspension on ice for 15-30 minutes.[2][7]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., BCA assay). This is crucial for normalizing caspase-1 activity to the total protein amount.
B. Caspase-1 Activity Assay
-
Assay Setup:
-
In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with cold Cell Lysis Buffer.
-
Prepare a blank control well containing 50 µL of Cell Lysis Buffer without any cell lysate.
-
-
Inhibitor Control: To confirm the specificity of the assay, add this compound to a final concentration of 20 µM to a duplicate set of wells containing the activated cell lysate. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation:
-
Prepare a master mix of 2X Reaction Buffer with freshly added DTT.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM Ac-WEHD-AFC substrate to each well, achieving a final concentration of 50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence in a microplate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[4]
III. Data Presentation and Analysis
The results of the caspase-1 activity assay can be presented as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control. Data should be summarized in a clear, tabular format.
Table 1: Quantitative Data for this compound and Caspase-1 Assay Parameters
| Parameter | Value | Reference |
| Inhibitor | ||
| Name | This compound | [3] |
| Type | Irreversible, Cell-Permeable | [3] |
| Target | Caspase-1, Caspase-5 | [3] |
| Cathepsin B IC50 | 6 µM | [3] |
| Typical Cell Culture Conc. | 20-80 µM | [3] |
| Fluorometric Substrate | ||
| Name | Ac-WEHD-AFC | [4] |
| Final Assay Concentration | 50 µM | |
| Excitation Wavelength | 380-400 nm | [4] |
| Emission Wavelength | 460-505 nm | [4] |
Table 2: Sample Data from a Caspase-1 Activity Assay
| Sample | Treatment | Total Protein (µg) | Average RFU | Fold-Change vs. Control |
| 1 | Untreated Control | 100 | 150 | 1.0 |
| 2 | Stimulus (e.g., LPS + Nigericin) | 100 | 1200 | 8.0 |
| 3 | Stimulus + this compound | 100 | 200 | 1.3 |
| 4 | Blank (Lysis Buffer Only) | 0 | 50 | N/A |
Data Analysis:
-
Subtract the RFU value of the blank control from all other sample readings.
-
Normalize the RFU values by dividing by the amount of protein in each well to get specific activity (RFU/µg protein).
-
Calculate the fold-change in caspase-1 activity by dividing the specific activity of the treated samples by the specific activity of the untreated control sample.
-
The significant reduction in RFU in the presence of this compound confirms that the measured activity is specific to caspase-1 or related caspases.
References
- 1. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 2. mpbio.com [mpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. abcam.com [abcam.com]
- 7. mesoscale.com [mesoscale.com]
Z-WEHD-FMK: A Potent Inhibitor of IL-1β Processing
Application Notes and Protocols for Researchers
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its maturation and secretion are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its biologically active 17 kDa form.[1] Dysregulation of IL-1β processing is implicated in a variety of inflammatory diseases, making the modulation of this pathway a key area of interest for therapeutic intervention.
Z-WEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-1.[2][3] This peptide-based inhibitor contains the WEHD sequence, which is recognized by caspase-1, and a fluoromethyl ketone (FMK) moiety that covalently binds to the active site of the enzyme, leading to its irreversible inactivation.[3][4] By inhibiting caspase-1, this compound effectively blocks the processing of pro-IL-1β, thereby reducing the secretion of mature, pro-inflammatory IL-1β.[5] These characteristics make this compound a valuable tool for studying the role of the inflammasome and IL-1β in various biological processes and for investigating the therapeutic potential of caspase-1 inhibition.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| Description | Potent, cell-permeable, and irreversible caspase-1/5 inhibitor. | - | [2] |
| IC50 (Cathepsin B) | 6 μM | in vitro | [2] |
| Effective Concentration | 20 μM | Bone marrow-derived macrophages (BMDM) | [2] |
| Observed Effect at 20 μM | Significant decrease in IL-1β release (35-86% reduction depending on stimulus). | Bone marrow-derived macrophages (BMDM) | [2] |
| Working Concentration Range | 50 nM to 100 μM | Tissue culture | [3] |
Signaling Pathway
The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by this compound.
Caption: IL-1β processing pathway and this compound inhibition.
Experimental Protocols
Here are detailed protocols for key experiments involving the use of this compound to inhibit IL-1β processing.
Experimental Workflow
The general workflow for investigating the inhibitory effect of this compound on IL-1β processing is depicted below.
Caption: General experimental workflow for studying this compound.
Protocol 1: Inhibition of IL-1β Processing in THP-1 Macrophages
This protocol describes how to use this compound to inhibit LPS and ATP-induced IL-1β processing in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western Blotting and ELISA
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 12-well plate at a density of 5 x 10^5 cells/well and treat with 50-100 ng/mL PMA for 48-72 hours.[7] After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours to induce the transcription and translation of pro-IL-1β.[8]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate the LPS-primed cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour.[2]
-
-
Inflammasome Activation (Signal 2):
-
Induce inflammasome activation and IL-1β processing by treating the cells with 5 mM ATP for 30-60 minutes.[8]
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted IL-1β by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and then lyse the cells with RIPA buffer containing protease inhibitors for Western blot analysis of intracellular pro-IL-1β, cleaved IL-1β, and caspase-1.[9]
-
Protocol 2: Western Blot Analysis of IL-1β Processing
This protocol is for detecting pro-IL-1β and mature IL-1β in cell lysates.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β (which recognizes both the 31 kDa pro-form and the 17 kDa mature form) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: ELISA for Secreted IL-1β
This protocol is for quantifying the amount of mature IL-1β secreted into the cell culture supernatant.
Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β overnight at 4°C.[11]
-
Washing: Wash the plate several times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[11]
-
Sample and Standard Incubation: Add your collected cell culture supernatants and a serial dilution of recombinant human IL-1β standards to the wells and incubate for 2 hours at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for human IL-1β and incubate for 1-2 hours at room temperature.[12]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[12]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.[12]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in your samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a critical tool for researchers studying the inflammasome pathway and the role of IL-1β in health and disease. Its ability to irreversibly inhibit caspase-1 provides a specific and effective means to block the maturation and secretion of this key pro-inflammatory cytokine. The protocols and data presented here offer a comprehensive guide for the application of this compound in cell-based assays, enabling further elucidation of the intricate mechanisms of inflammation and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. R D Systems Caspase-1/ICE Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]
- 7. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]
- 8. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. IL-1β Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Long-Term Storage of Z-Wehd-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Wehd-fmk is a potent, cell-permeable, and irreversible inhibitor of caspases, with primary targets including caspase-1, -4, -5, and -8.[1] As a critical tool in the study of apoptosis and inflammation, understanding its long-term stability is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed guidelines and protocols for the optimal long-term storage of this compound and the assessment of its stability over time.
This compound acts by binding to the active site of caspases, thereby blocking their proteolytic activity.[2] This inhibition is crucial in studying the roles of these caspases in cellular signaling pathways, particularly the inflammasome pathway, which is involved in the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.
Long-Term Storage Conditions
Proper storage of this compound is essential to maintain its inhibitory activity. The recommended storage conditions vary depending on whether the compound is in its lyophilized form or dissolved in a solvent.
Quantitative Data on Storage Conditions
| Formulation | Storage Temperature | Recommended Duration | Special Considerations |
| Lyophilized Powder | -20°C to -70°C | Refer to manufacturer's expiration date | Store in a desiccated environment. Avoid repeated freeze-thaw cycles. Use a manual defrost freezer.[2][3][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[5] |
Signaling Pathway Inhibition
This compound is a key inhibitor of the caspase-1 signaling pathway, which is a central component of the inflammasome response. The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by this compound.
Experimental Protocols
To ensure the continued efficacy of this compound after long-term storage, it is crucial to perform a stability assessment. The following protocol outlines a method to determine the inhibitory activity of stored this compound using a commercially available caspase-1 activity assay kit.
Protocol: Assessment of this compound Stability
Objective: To determine the inhibitory activity of this compound after long-term storage by measuring its ability to inhibit recombinant human caspase-1.
Materials:
-
Stored this compound (test sample)
-
Freshly prepared this compound (positive control)
-
Recombinant human caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-WEHD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the stored this compound and the freshly prepared this compound in DMSO.
-
Perform serial dilutions of both the stored and fresh this compound stock solutions in assay buffer to achieve a range of concentrations for IC50 determination.
-
Prepare a working solution of recombinant human caspase-1 in assay buffer.
-
Prepare a working solution of the caspase-1 fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
No Inhibitor Control: Caspase-1 and assay buffer.
-
Positive Control: Caspase-1 and serial dilutions of fresh this compound.
-
Test Sample: Caspase-1 and serial dilutions of stored this compound.
-
-
The final volume in each well should be equal.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the caspase-1 substrate to all wells.
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for Ac-WEHD-AFC) using a fluorometric plate reader.
-
Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the percentage of caspase-1 inhibition versus the inhibitor concentration for both the stored and fresh this compound.
-
Calculate the IC50 value for both samples using a suitable non-linear regression analysis.
-
Interpretation of Results:
A significant increase in the IC50 value of the stored this compound compared to the fresh this compound indicates a loss of inhibitory activity and degradation of the compound. If the IC50 values are comparable, the stored this compound is considered stable.
Conclusion
The stability of this compound is critical for its effective use in research. By adhering to the recommended long-term storage conditions and periodically assessing its inhibitory activity using the provided protocol, researchers can ensure the integrity of their experiments and the reliability of their data. Regular stability checks are particularly important for long-term studies and for samples that have been stored for extended periods.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-1/ICE Inhibitor this compound FMK002: R&D Systems [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Z-WEHD-FMK and Caspase-1 Inhibition
Welcome to the technical support center for troubleshooting experiments involving the caspase-1 inhibitor, Z-WEHD-FMK. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during caspase-1 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit caspase-1?
This compound is a synthetic peptide that acts as a cell-permeable, irreversible inhibitor of caspase-1 and caspase-5.[1] Its structure mimics the substrate recognition sequence of caspase-1. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.[2][3]
Q2: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the level of caspase-1 activation. However, a good starting point for cell culture experiments is a final concentration in the range of 20-100 µM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How long should I pre-incubate my cells with this compound?
Pre-incubation time is crucial for allowing the inhibitor to permeate the cell membrane and bind to caspase-1. A typical pre-incubation time is 30 minutes to 2 hours before inducing caspase-1 activation. However, the optimal time may vary, so it is advisable to test a range of pre-incubation times.
Q4: What is the solubility and stability of this compound?
This compound is typically soluble in DMSO.[1] For storage, it is recommended to keep the powdered form at -20°C or -80°C. Once dissolved in DMSO, it should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] The stability of the stock solution is generally 6 months at -80°C.[1]
Q5: Are there any known off-target effects of this compound?
Yes, this compound has been reported to inhibit cathepsin B with an IC50 of 6 μM.[1] It is important to consider this off-target effect when interpreting your results. To confirm that the observed effects are due to caspase-1 inhibition, consider using a negative control peptide like Z-FA-FMK, which inhibits cathepsins but not caspases.
Troubleshooting Guide: this compound Not Inhibiting Caspase-1
This section addresses common problems encountered when this compound fails to inhibit caspase-1 activity in an experiment.
Problem 1: No or low inhibition of caspase-1 activity.
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell type and experimental conditions. Start with a range of 20-100 µM.[1][3] |
| Insufficient Pre-incubation Time | Optimize the pre-incubation time to ensure adequate cell permeability. Test a range of times from 30 minutes to 4 hours before inducing caspase-1 activation. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (aliquoted at -80°C).[1] Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Low Caspase-1 Activation | Confirm that your induction method is effectively activating caspase-1. Include a positive control for caspase-1 activation in your experiment. You may need to optimize the concentration of the stimulus (e.g., LPS, nigericin) and the treatment time. |
| Cell Type Resistance | Some cell lines may be less sensitive to this compound. Consider using a different cell type known to have a robust inflammasome response, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs). |
| Incorrect Assay Procedure | Review the protocol for your caspase-1 activity assay. Ensure that all reagents are properly prepared and that the incubation times and temperatures are correct. For luminescence-based assays, use opaque, white multiwell plates for optimal signal.[4] |
Problem 2: High background signal in the caspase-1 activity assay.
| Possible Cause | Suggested Solution |
| Non-specific Protease Activity | Some caspase activity assays can be susceptible to cleavage by other proteases. Include a proteasome inhibitor like MG-132 in the assay reagent to reduce non-specific signal.[4][5] |
| Cell Lysis Issues | Inefficient cell lysis can lead to variable results. Ensure your lysis buffer is appropriate for your cell type and that you are following the recommended lysis protocol. Keep samples on ice during preparation.[6] |
| Reagent Contamination | Use fresh, high-quality reagents to prepare your assay buffers. |
Experimental Protocols
Protocol 1: General Cell Culture and Caspase-1 Inhibition
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: The next day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate for 30 minutes to 2 hours at 37°C.
-
Caspase-1 Activation: Add the stimulus (e.g., LPS at 1 µg/mL for 4 hours, followed by nigericin at 10 µM for 1 hour) to induce caspase-1 activation.
-
Sample Collection: Collect the cell culture supernatant and/or prepare cell lysates for caspase-1 activity measurement.
Protocol 2: Caspase-1 Activity Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific assay kit.
-
Reagent Preparation: Prepare the 2x reaction buffer and the YVAD-AFC substrate according to the manufacturer's instructions. Keep all reagents on ice.
-
Sample Preparation:
-
Cell Lysates: Lyse cells in a chilled lysis buffer, centrifuge to pellet debris, and collect the supernatant.[7] Determine the protein concentration of the lysate.
-
Supernatants: If measuring secreted caspase-1, clarify the cell culture supernatant by centrifugation.
-
-
Assay Plate Setup: Add 50 µL of cell lysate (containing 50-200 µg of protein) or supernatant to each well of a black, clear-bottom 96-well plate. Include a no-cell background control.
-
Reaction Initiation: Add 50 µL of 2x reaction buffer containing DTT to each well.
-
Substrate Addition: Add 5 µL of the YVAD-AFC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence microplate reader.
-
Data Analysis: Subtract the background fluorescence and calculate the fold increase in caspase-1 activity compared to the untreated control.
Quantitative Data Summary
| Inhibitor | Target(s) | Typical Working Concentration (in vitro) | IC50 | Off-Target(s) |
| This compound | Caspase-1, Caspase-5 | 20-100 µM | Not specified in search results | Cathepsin B (IC50 = 6 µM)[1] |
| Ac-YVAD-CHO | Caspase-1 | 10 µM (as assay control)[8] | Not specified in search results | Not specified in search results |
| VX-765 | Caspase-1 | Not specified in search results | Potent inhibitor | Not specified in search results[9] |
| Z-VAD-FMK | Pan-caspase | Varies | Not specified in search results | Cathepsins, Calpains, NGLY1[10] |
Visualizations
Caspase-1 Activation Pathway via NLRP3 Inflammasome
Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.
Troubleshooting Workflow for this compound Inhibition Failure
Caption: A logical workflow for troubleshooting failed this compound-mediated caspase-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-1/ICE Inhibitor this compound FMK002: R&D Systems [rndsystems.com]
- 3. R D Systems Caspase-1/ICE Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 4. FAQ: Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. abcam.cn [abcam.cn]
- 8. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 9. scbt.com [scbt.com]
- 10. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Z-WEHD-FMK Technical Support: Off-Target Effects on Cathepsin B
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the caspase-1/5 inhibitor, Z-WEHD-FMK, on cathepsin B. The following troubleshooting guides and FAQs will help address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable, irreversible peptide inhibitor designed to target inflammatory caspases.[1][2][3] Its primary targets are caspase-1 and caspase-5, which are key proteases involved in the activation of inflammatory cytokines and the induction of pyroptosis, a form of programmed cell death.[1][4] The inhibitor contains a fluoromethyl ketone (FMK) moiety that forms an irreversible covalent bond with the active site of these caspases.
Q2: Is this compound a selective inhibitor? What are its known off-target effects?
While this compound is a potent inhibitor of caspase-1 and caspase-5, it is not entirely selective. It is known to have a robust off-target inhibitory effect on cathepsin B, a lysosomal cysteine protease.[1][2][3][5] This cross-reactivity is a common characteristic of some peptide-based caspase inhibitors with an FMK group.
Q3: I'm observing unexpected results in my inflammation assay when using this compound. Could this be due to off-target effects?
Yes, unexpected results could be attributable to the off-target inhibition of cathepsin B. Cathepsin B is involved in various cellular processes, including protein turnover, lysosomal degradation, and autophagy. Inhibition of cathepsin B can lead to lysosomal dysfunction and altered autophagic flux, which may produce confounding effects in your experimental system that are independent of caspase-1/5 inhibition.
Q4: How can I confirm if this compound is inhibiting cathepsin B in my experiment?
To confirm off-target inhibition, you can perform a direct enzymatic assay for cathepsin B activity in your cell lysates or tissues after treatment with this compound. A significant reduction in the activity of a cathepsin B-specific fluorogenic substrate in the presence of the inhibitor would confirm the off-target effect. A detailed protocol for this assay is provided below.
Q5: What concentration of this compound is likely to cause off-target inhibition of cathepsin B?
The reported half-maximal inhibitory concentration (IC50) for this compound against cathepsin B is 6 µM.[1][2][3][5] If the working concentration of this compound in your experiments is in or above this micromolar range, it is highly probable that you are also inhibiting cathepsin B.
Q6: Are there alternative inhibitors I can use to avoid cathepsin B inhibition?
Yes, several alternative caspase inhibitors with different selectivity profiles are available. For pan-caspase inhibition with reportedly higher specificity and lower toxicity, Q-VD-OPh is often recommended as it shows less interaction with other cysteine proteases like cathepsins. For a negative control, Z-FA-FMK can be used, as it inhibits cathepsins B and L but not caspases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected cytotoxicity or altered cell morphology not typical of pyroptosis inhibition. | The observed effects may be due to the inhibition of cathepsin B, leading to lysosomal dysfunction or impaired autophagy, rather than the intended caspase inhibition. | 1. Lower the concentration of this compound to the lowest effective dose for caspase-1/5 inhibition to minimize off-target effects. 2. Use a more specific caspase inhibitor like Q-VD-OPh as a control to see if the effect persists. 3. Perform a cathepsin B activity assay on treated cells to correlate the phenotype with off-target inhibition. |
| Altered autophagic flux markers (e.g., LC3-II accumulation, p62 levels). | This compound is inhibiting cathepsin B, a key lysosomal enzyme required for the degradation phase of autophagy. This blockage can lead to the accumulation of autophagosomes. | 1. Confirm cathepsin B inhibition with a direct enzymatic assay. 2. Use a negative control inhibitor, such as Z-FA-FMK, which inhibits cathepsins but not caspases, to determine if the observed autophagy phenotype is caspase-independent. |
| Inconsistent results when studying inflammasome activation. | The dual inhibition of caspase-1 and cathepsin B can create complex outcomes, as both enzymes can be involved in inflammatory signaling and cell death pathways. | 1. Carefully titrate this compound to find a concentration that inhibits caspase-1 without significantly affecting cathepsin B. 2. Validate key findings with a second, structurally different caspase-1 inhibitor. |
Quantitative Data: Inhibitor Selectivity
The following table summarizes the known inhibitory concentrations of this compound. A direct comparison highlights the potential for off-target effects at commonly used experimental concentrations.
| Inhibitor | Primary Target(s) | IC50 / Potency | Off-Target | IC50 |
| This compound | Caspase-1, Caspase-5 | Described as "potent"; specific IC50 values not readily available.[1][2][3][4][5] | Cathepsin B | 6 µM[1][2][3][5] |
Experimental Protocols
Fluorometric Cathepsin B Activity Assay
This protocol allows for the direct measurement of cathepsin B activity in cell lysates to assess the off-target effects of this compound.
Materials:
-
Cell lysis buffer (e.g., 50 mM Sodium Acetate, 4 mM EDTA, 1 mM DTT, pH 5.5)
-
Cathepsin B Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, 10 mM DTT, pH 5.5)
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (N-carbobenzoxyloxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin) or Ac-RR-AFC (Acetyl-L-arginyl-L-arginine-7-amino-4-trifluoromethylcoumarin)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Ex/Em = 360/460 nm for AMC or 400/505 nm for AFC)
-
Protein quantification assay kit (e.g., BCA)
-
This compound and other relevant inhibitors
Procedure:
-
Sample Preparation:
-
Treat cells with your experimental conditions (e.g., vehicle control, this compound at various concentrations).
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in chilled cell lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 10-50 µg) in the Cathepsin B Assay Buffer in each well of the 96-well plate. Bring the total volume to 50 µL per well.
-
Include the following controls:
-
No-Enzyme Control: Assay buffer only.
-
Positive Control: Lysate from untreated cells.
-
Inhibitor Control: Lysate from untreated cells with a known cathepsin B inhibitor (e.g., CA-074 Me).
-
Experimental Wells: Lysates from this compound-treated cells.
-
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting the stock of Z-Arg-Arg-AMC or Ac-RR-AFC in the assay buffer to a 2X final concentration (e.g., 200 µM).
-
Add 50 µL of the 2X substrate solution to each well to start the reaction (final volume 100 µL).
-
Immediately place the plate in the fluorometer, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Alternatively, perform a single endpoint reading after 1-2 hours of incubation at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each well.
-
Subtract the rate of the no-enzyme control from all other readings.
-
Compare the cathepsin B activity in lysates from this compound-treated cells to the activity in the vehicle-treated positive control to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the intended and off-target inhibitory actions of this compound.
Caption: Intended vs. Off-Target Inhibition by this compound.
Experimental Workflow Diagram
This diagram outlines the workflow for assessing the off-target effects of this compound.
Caption: Workflow for Evaluating this compound Off-Target Effects.
References
Z-Wehd-fmk solvent control for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-VAD-FMK, a pan-caspase inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and what is its primary mechanism of action?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of caspase enzymes, which are key mediators of apoptosis (programmed cell death).[2][3] The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of the caspases, leading to irreversible inhibition.[4] This broad-spectrum inhibition covers both initiator and executioner caspases, effectively blocking the apoptotic signaling cascade.[3][5]
Q2: What is the recommended solvent for Z-VAD-FMK?
A2: The most common and recommended solvent for Z-VAD-FMK is dimethyl sulfoxide (DMSO).[1][3][6][7][8] It is also soluble in ethanol and acetonitrile.[7][8] Z-VAD-FMK is insoluble in water.[1]
Q3: How should I prepare and store Z-VAD-FMK stock solutions?
A3: It is recommended to prepare a concentrated stock solution of Z-VAD-FMK in high-purity DMSO (e.g., 10-20 mM).[3] After reconstitution, it is best to aliquot the stock solution into single-use volumes and store them at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] Lyophilized Z-VAD-FMK is stable for at least one year when stored at -20°C to -70°C.
Q4: What is a typical working concentration for Z-VAD-FMK in cell culture?
A4: The optimal working concentration of Z-VAD-FMK can vary depending on the cell type and the specific experimental conditions. However, a general range of 10-100 µM is often used.[9] For example, a concentration of 20 µM has been suggested for use in Jurkat cells.[2] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your particular assay.[5]
Q5: When should I add Z-VAD-FMK to my cell culture?
A5: For apoptosis inhibition studies, Z-VAD-FMK should be added to the cell culture at the same time that apoptosis is induced.[2] Pre-treatment with Z-VAD-FMK before the apoptotic stimulus is also a common practice.[10]
Troubleshooting Guide
Q1: I'm not observing any inhibition of apoptosis after treating my cells with Z-VAD-FMK. What could be the issue?
A1: There are several potential reasons for a lack of apoptotic inhibition:
-
Inhibitor Concentration: The concentration of Z-VAD-FMK may be too low for your specific cell line or experimental setup. It is advisable to perform a titration experiment to determine the optimal concentration.[5]
-
Timing of Addition: Z-VAD-FMK should be added concurrently with or prior to the apoptotic stimulus to be effective.[2]
-
Cell Permeability: While Z-VAD-FMK is cell-permeable, some cell lines with high efflux pump activity might require higher concentrations or alternative inhibitors.[5]
-
Alternative Cell Death Pathways: The observed cell death may not be caspase-dependent. Other forms of programmed cell death, such as necroptosis or autophagy, may be occurring.[5] Consider using specific inhibitors for these pathways to investigate this possibility.
-
Inhibitor Stability: Ensure that your Z-VAD-FMK stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[3]
Q2: I am observing unexpected or off-target effects in my experiment. What could be the cause?
A2: Z-VAD-FMK has been reported to have off-target effects, most notably the induction of autophagy.[4][11] This is thought to occur through the inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the ER-associated degradation (ERAD) pathway.[4][12][13] If you suspect off-target effects are confounding your results, consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which has been shown not to induce autophagy.[4][12]
Q3: My Z-VAD-FMK solution appears to have precipitated in the cell culture medium. How can I avoid this?
A3: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high in the culture medium. Ensure that the volume of the Z-VAD-FMK stock solution added to the medium is kept to a minimum, typically less than 0.5% of the total volume. When preparing working solutions, it is good practice to add the stock solution to a small volume of medium and mix well before adding it to the rest of the culture.
Q4: I am trying to inhibit pyroptosis with Z-VAD-FMK, but the cells are still dying. Why is this happening?
A4: While pyroptosis is a caspase-dependent form of cell death, the timing of inhibitor addition is crucial, especially in models using LPS priming. It has been suggested that for LPS-induced pyroptosis in bone marrow-derived macrophages (BMDMs), Z-VAD-FMK should be added after the LPS priming step but before the addition of the second signal (e.g., ATP or nigericin).[14] Adding the inhibitor before LPS priming may lead to necroptosis.[14]
Quantitative Data
Table 1: Solubility of Z-VAD-FMK
| Solvent | Solubility |
| DMSO | 93 mg/mL (198.93 mM)[1], 100 mg/mL (220.53 mM)[6], 247.5 mg/mL (545.8 mM)[7] |
| Ethanol | 83 mg/mL (183.04 mM)[7] |
| Acetonitrile | 10 mg/mL[8] |
| Water | Insoluble[1] |
Table 2: Inhibitory Concentration (IC50) of Z-VAD-FMK for Various Caspases
| Caspase | IC50 |
| Pan-Caspase | 0.0015 - 5.8 µM (in tumor cells) |
| General | Low to mid-nanomolar range[15] |
Note: Specific IC50 values for individual caspases can vary depending on the assay conditions and substrate used.
Table 3: Recommended Working Concentrations of Z-VAD-FMK in Different Cell Lines
| Cell Line/Tissue | Concentration | Assay Type |
| Jurkat T cells | 20 µM[2] | Apoptosis Inhibition |
| THP.1 cells | 10 µM[1] | Apoptosis Inhibition |
| HL60 cells | 50 µM[1] | Apoptosis Inhibition |
| Human Granulosa Cells | 50 µM[1][16] | Apoptosis Inhibition |
| Mouse Phagocytes | 25 µM | In Vivo |
| Rat Microglia | 20 µM | In Vitro |
| AML12 Hepatocytes | 12.5 µM | In Vitro |
| Human Embryonic Stem Cells | 100 µM[17] | Cryopreservation |
Experimental Protocols
Protocol: In Vitro Caspase Activity Assay Using a Fluorometric Substrate
This protocol provides a general guideline for measuring caspase activity in cells treated with an apoptosis inducer in the presence or absence of Z-VAD-FMK.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Z-VAD-FMK (stock solution in DMSO)
-
DMSO (for vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Fluorometric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Fluorometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Treatment:
-
Experimental Group: Pre-treat cells with the desired concentration of Z-VAD-FMK for 1-2 hours. Then, add the apoptosis-inducing agent.
-
Positive Control: Treat cells with the apoptosis-inducing agent only.
-
Vehicle Control: Treat cells with the same volume of DMSO used for the Z-VAD-FMK stock solution.
-
Negative Control: Leave cells untreated.
-
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducer).
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add lysis buffer.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and then resuspend in lysis buffer.
-
Incubate the lysates on ice for 10-20 minutes.
-
-
Caspase Activity Measurement:
-
Centrifuge the lysates to pellet cell debris.
-
Transfer the supernatant to a new microplate.
-
Add the fluorometric caspase substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Compare the fluorescence intensity of the different treatment groups. A significant reduction in fluorescence in the Z-VAD-FMK treated group compared to the positive control indicates inhibition of caspase activity.
Visualizations
Caption: Apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.
Caption: General experimental workflow for using Z-VAD-FMK in an in vitro apoptosis assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. invivogen.com [invivogen.com]
- 4. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qvdoph.com [qvdoph.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 8. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. mpbio.com [mpbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase inhibitor Z-VAD-FMK enhances the freeze-thaw survival rate of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-WEHD-FMK and Unexpected Cell Death Pathways
Welcome to the technical support center for researchers utilizing Z-WEHD-FMK. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly the induction of unexpected cell death pathways. As a potent, cell-permeable, and irreversible inhibitor of caspase-1 and caspase-5, this compound is a critical tool for studying inflammation and pyroptosis. However, like many specific inhibitors, off-target effects can lead to unanticipated cellular responses. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a selective inhibitor for inflammatory caspases. Its primary targets are caspase-1 and caspase-5.[1][2] It functions by irreversibly binding to the active site of these caspases, thereby preventing the proteolytic cleavage of their substrates, such as pro-interleukin-1β (pro-IL-1β) and Gasdermin D, which are key events in the inflammatory response and pyroptotic cell death.
Q2: Are there any known off-target effects of this compound?
Yes. This compound has been documented to exhibit a robust inhibitory effect on cathepsin B, a lysosomal cysteine protease, with an IC50 of 6 μM.[1] While often used to study apoptosis, its cross-reactivity with other caspases is not extensively reported in publicly available literature, but like other peptide-based inhibitors, it may interact with other caspases at higher concentrations.[3][4]
Q3: My cells are dying after treatment with this compound, but it doesn't look like pyroptosis. What could be happening?
While this compound is intended to inhibit pyroptosis, it may inadvertently trigger other cell death pathways due to its off-target effects. The pan-caspase inhibitor Z-VAD-FMK is known to induce necroptosis by inhibiting caspase-8 and autophagy through inhibition of NGLY1.[5][6][7][8] While not directly demonstrated for this compound, it is plausible that at certain concentrations or in specific cell types, it could inhibit other caspases or cellular proteins, leading to non-pyroptotic cell death. Inhibition of cathepsin B by this compound could also disrupt lysosomal function and induce alternative cell death mechanisms.
Q4: Could this compound be inducing necroptosis in my experiments?
It is a possibility, especially if you are using high concentrations of the inhibitor. Necroptosis is a form of programmed necrosis that is typically initiated when caspase-8 is inhibited.[5] If this compound has some inhibitory activity against caspase-8, it could trigger the phosphorylation of RIPK1 and MLKL, the key effectors of necroptosis. To investigate this, you should assess the phosphorylation status of these proteins.
Q5: Is it possible that this compound is inducing autophagy?
Yes, this is another possibility. The pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting the enzyme NGLY1.[6][7][8] While the effect of this compound on NGLY1 is unknown, its off-target inhibition of cathepsin B could also lead to the accumulation of autophagosomes by impairing lysosomal degradation. You can test for autophagy by monitoring the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.
Troubleshooting Guides
Problem 1: Unexpected Cell Death Observed
You are using this compound to inhibit pyroptosis, but you observe significant cell death that does not exhibit the characteristic features of pyroptosis (e.g., cell swelling, membrane rupture, and release of LDH).
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Off-target inhibition of caspases (e.g., caspase-8) leading to necroptosis. | 1. Titrate this compound Concentration: Use the lowest effective concentration to inhibit caspase-1, as determined by a dose-response curve for IL-1β secretion. 2. Assess Necroptosis Markers: Perform western blotting for phosphorylated RIPK1 (Ser166) and phosphorylated MLKL (Ser358). An increase in phosphorylation indicates necroptosis. 3. Use a Necroptosis Inhibitor: Co-treat cells with a specific RIPK1 inhibitor, such as Necrostatin-1, to see if it rescues the observed cell death. |
| Induction of autophagy-related cell death. | 1. Monitor Autophagy Markers: Perform western blotting for LC3-I to LC3-II conversion and p62/SQSTM1 levels. An increase in the LC3-II/LC3-I ratio and accumulation of p62 suggest altered autophagic flux. 2. Use Autophagy Inhibitors: Co-treat with autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 to determine if they prevent cell death. |
| Inhibition of cathepsin B leading to lysosomal dysfunction. | 1. Assess Lysosomal Integrity: Use lysosomotropic dyes like LysoTracker Red or Acridine Orange to visualize lysosomal morphology and pH. 2. Measure Cathepsin B Activity: Perform a cathepsin B activity assay in cell lysates to confirm inhibition at the concentration of this compound used. |
| Cell-type specific toxicity. | 1. Test in a Different Cell Line: If possible, repeat the key experiment in a different cell line to see if the effect is specific to your current model. |
Problem 2: Inconsistent or Non-reproducible Results
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Inhibitor Instability | 1. Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. |
| Variable Cell Culture Conditions | 1. Consistent Cell Density: Plate cells at a consistent density for all experiments. 2. Standardized Treatment Times: Ensure that the duration of this compound treatment and stimulation are identical across all experiments. |
| Solvent Effects | 1. Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to account for any solvent-induced effects. |
Experimental Protocols
Protocol 1: Detection of Necroptosis by Western Blot
-
Cell Treatment: Plate and treat your cells with the desired stimulus and this compound concentrations. Include positive controls (e.g., TNF-α + a pan-caspase inhibitor like Z-VAD-FMK in a susceptible cell line) and negative controls (untreated cells).
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL (Ser358), and total MLKL. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Detection of Autophagy by Western Blot
-
Cell Treatment: Treat cells as described above. For monitoring autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
Lysis and Quantification: Lyse cells and quantify protein as described in the necroptosis protocol.
-
SDS-PAGE and Western Blot: Separate proteins on a higher percentage SDS-PAGE gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3 and p62/SQSTM1, along with a loading control.
-
Detection and Analysis: Visualize the bands and quantify the LC3-II/LC3-I ratio and p62 levels. An accumulation of LC3-II in the presence of bafilomycin A1 indicates an increase in autophagic flux.
Visualizing Potential Cell Death Pathways
To aid in conceptualizing the potential off-target effects of this compound, the following diagrams illustrate the canonical pyroptosis pathway and the potential alternative pathways that could be inadvertently activated.
Caption: Intended pathway of this compound action on pyroptosis.
Caption: Potential unexpected cell death pathways induced by this compound.
By carefully considering these potential off-target effects and employing rigorous experimental controls, researchers can more accurately interpret their data and harness the full potential of this compound as a specific tool for studying caspase-1- and caspase-5-mediated cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Wehd-fmk and Serum Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1 inhibitor, Z-Wehd-fmk, particularly in the context of serum-containing cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible inhibitor of caspase-1 and caspase-5.[1][2] It belongs to the class of peptide-based inhibitors with a fluoromethyl ketone (FMK) group that covalently binds to the active site of the caspase enzyme, thereby preventing its proteolytic activity.[3] this compound is commonly used in research to study inflammatory signaling pathways and apoptosis. It has also been shown to inhibit cathepsin B activity.[1]
Q2: Can I use this compound in cell culture media containing serum (e.g., Fetal Bovine Serum - FBS)?
Yes, this compound can be used in serum-containing media. However, the presence of serum can affect its stability and activity. Serum contains proteases that can degrade peptide-based inhibitors and serum proteins, such as albumin, that may bind to the inhibitor, potentially reducing its effective concentration.
Q3: How does serum affect the stability of this compound?
Peptide-based inhibitors like this compound are generally more susceptible to degradation in serum compared to serum-free media. This is due to the presence of various proteases in the serum that are activated during the coagulation process. The rate of degradation can vary depending on the specific peptide sequence of the inhibitor and the type and concentration of proteases in the serum.
Q4: Will serum proteins bind to this compound and affect its activity?
Serum albumin is a major protein in serum and is known to bind to a wide range of small molecules, including peptide drugs. This binding can have two opposing effects: it can either protect the peptide from degradation by proteases, thus increasing its half-life, or it can sequester the inhibitor, reducing its free concentration and thereby its immediate activity. The extent of this binding depends on the specific chemical properties of the inhibitor.
Q5: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type and experiment-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Published studies have used this compound at concentrations ranging from 20 µM to 80 µM.[1]
Q6: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced this compound activity in the presence of serum. | Degradation by serum proteases: The peptide-based inhibitor is being broken down by enzymes in the serum. | - Increase the frequency of this compound addition to the culture medium (e.g., every 12-24 hours) to maintain an effective concentration.- Consider reducing the serum concentration if your cell line can tolerate it.- As a control, perform the experiment in serum-free media to confirm the inhibitor's activity without serum interference. |
| Binding to serum proteins: The inhibitor is binding to proteins like albumin, reducing its free and active concentration. | - Increase the initial concentration of this compound to compensate for the amount bound to serum proteins. A titration experiment is recommended to find the optimal concentration.- Use a protein-containing buffer, such as PBS with 1% BSA, for the final dilution of the inhibitor before adding it to the culture.[3] | |
| Observed cell toxicity at higher this compound concentrations. | Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | - Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).- Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the culture.- Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) in your experiments.[3] |
| Off-target effects: At high concentrations, the inhibitor may affect other cellular processes. | - Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity. | |
| No inhibitory effect observed. | Incorrect inhibitor concentration: The concentration of this compound is too low to effectively inhibit the target caspase. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Poor cell permeability: The inhibitor is not efficiently entering the cells. | - this compound is designed to be cell-permeable. However, if you suspect permeability issues, ensure proper handling and storage of the compound to maintain its integrity. | |
| Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | - Use fresh aliquots of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Properties of this compound
| Property | Description |
| Target(s) | Caspase-1, Caspase-5, Cathepsin B[1] |
| Mechanism of Action | Irreversible, covalent binding to the active site[3] |
| Chemical Nature | Peptide-based with a fluoromethyl ketone (FMK) group |
| Cell Permeability | Yes[1] |
| Typical Working Concentration | 20-80 µM[1] |
| Recommended Solvent | DMSO[3] |
| Storage of Stock Solution | -20°C or -80°C[1] |
Experimental Protocols
Protocol 1: General Procedure for Using this compound in Cell Culture
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10-20 mM. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Inhibitor Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration in your complete cell culture medium (containing serum). It is crucial to add the inhibitor to the medium and mix well before adding it to the cells.
-
For experiments lasting longer than 24 hours, consider replacing the medium with fresh medium containing the inhibitor every 12-24 hours to counteract potential degradation.
-
-
Induce Apoptosis/Inflammation: Treat the cells with your stimulus of interest to activate caspase-1.
-
Assay for Caspase-1 Activity: At the end of the experiment, harvest the cells and measure caspase-1 activity using a commercially available assay kit or by downstream analysis of caspase-1 substrates (e.g., IL-1β processing).
Protocol 2: Caspase-1 Activity Assay (General Principle)
This protocol outlines the general steps for a fluorometric caspase-1 activity assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a caspase assay kit or a standard cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-1 specific substrate (e.g., Ac-YVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., AFC: Ex/Em = 400/505 nm).
-
Data Analysis: The fluorescence intensity is proportional to the caspase-1 activity. Normalize the results to the protein concentration.
Visualizations
Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Z-Wehd-fmk degradation and loss of activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: My Z-VAD-FMK inhibitor is not showing any effect in my apoptosis assay. What are the possible reasons for this loss of activity?
A1: Several factors can contribute to the apparent loss of Z-VAD-FMK activity. These can be broadly categorized into issues with the inhibitor itself, its preparation and storage, or the experimental setup.
-
Inhibitor Integrity:
-
Degradation: Z-VAD-FMK is susceptible to degradation, especially once reconstituted in solution. The fluoromethylketone (FMK) group is reactive and essential for its irreversible binding to the caspase active site.[1][2] Hydrolysis or other reactions can lead to its inactivation.
-
Improper Storage: Both the lyophilized powder and reconstituted solutions have specific storage requirements. Failure to adhere to these can lead to degradation.[3][4][5]
-
-
Preparation and Handling:
-
Solvent Quality: The quality of the DMSO used for reconstitution is critical. The presence of water or other impurities can accelerate the degradation of Z-VAD-FMK.[4][6]
-
Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted inhibitor is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][5]
-
Incorrect Concentration: Errors in calculating the final working concentration can lead to insufficient inhibition. It is always recommended to titrate the inhibitor to determine the optimal concentration for your specific cell type and experimental conditions.[3]
-
-
Experimental Conditions:
-
Cell Permeability: While Z-VAD-FMK is cell-permeable, its uptake can vary between cell lines.[2][7]
-
Timing of Addition: For effective inhibition of apoptosis, Z-VAD-FMK should be added concurrently with or prior to the apoptotic stimulus.[2][8]
-
Alternative Cell Death Pathways: The observed cell death may not be caspase-dependent. Other forms of programmed cell death, such as necroptosis, can be induced, especially in the presence of caspase inhibitors.[9]
-
Q2: What are the recommended storage conditions for Z-VAD-FMK?
A2: Proper storage is critical to maintain the activity of Z-VAD-FMK.
-
Lyophilized Powder: Store desiccated at -20°C for long-term storage (up to 3 years).[4][5] Some suppliers suggest it can be stored at room temperature for up to a year if kept desiccated.[4]
-
Reconstituted Solution (in DMSO): Store in small aliquots at -20°C or -80°C.[3][5] Avoid repeated freeze-thaw cycles.[3] The stability of the reconstituted solution can range from 1 to 12 months depending on the storage temperature and supplier.[1][5]
Q3: How should I prepare my Z-VAD-FMK stock and working solutions?
A3: Reconstitute the lyophilized Z-VAD-FMK powder in high-purity, anhydrous DMSO (>99.9%) to make a stock solution, typically at a concentration of 10-20 mM.[1][3][4] For use in cell culture, the stock solution should be further diluted in culture medium to the desired final working concentration (typically 10-100 µM).[8] It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause cellular toxicity (e.g., <0.2%).[3][4]
Q4: For how long is Z-VAD-FMK stable in cell culture medium?
A4: The stability of Z-VAD-FMK in aqueous cell culture medium is limited. For experiments that extend beyond 12-24 hours, it may be necessary to add fresh inhibitor to maintain effective caspase inhibition due to potential inactivation by endogenous cysteine proteases or hydrolysis.[4] One study noted a short half-life of approximately 4 hours in a biological context, suggesting that for longer-term experiments, the stability of the compound should be a consideration.[10]
Troubleshooting Guide: Loss of Z-VAD-FMK Activity
This guide provides a systematic approach to troubleshooting experiments where Z-VAD-FMK appears to be inactive.
Data Summary: Z-VAD-FMK Stability
| Condition | Storage Temperature | Duration of Stability | Source |
| Lyophilized Powder | -20°C (desiccated) | Up to 3 years | [4][5] |
| Room Temperature (desiccated) | Up to 1 year | [4] | |
| Reconstituted in DMSO | -20°C | 1 to 8 months | [1][4][5] |
| -80°C | Up to 1 year | [5] |
Experimental Protocols
Protocol 1: Caspase Activity Assay to Validate Z-VAD-FMK Inhibition
This protocol describes a general method to test the efficacy of your Z-VAD-FMK stock solution using a commercially available caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
Materials:
-
Cells susceptible to apoptosis (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or anti-Fas antibody)
-
Z-VAD-FMK stock solution in DMSO
-
Control inhibitor (optional, e.g., Z-FA-FMK)
-
Caspase activity assay kit
-
96-well white-walled plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with your Z-VAD-FMK at the desired final concentration (e.g., 20-50 µM) for 30-60 minutes.[8] Include wells with a vehicle control (DMSO only) and an optional negative control inhibitor.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the appropriate wells. Include an untreated control group.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 3-6 hours).
-
Caspase Activity Measurement: Follow the manufacturer's instructions for the caspase activity assay kit. This typically involves adding the assay reagent to each well, incubating for a specified time, and then measuring the luminescence.
-
Data Analysis: Compare the caspase activity in cells treated with the apoptosis inducer alone versus those pre-treated with Z-VAD-FMK. A significant reduction in the luminescent signal in the Z-VAD-FMK treated wells indicates effective caspase inhibition.
Protocol 2: Western Blot for PARP Cleavage
This protocol provides a method to assess Z-VAD-FMK activity by observing the cleavage of PARP (Poly (ADP-ribose) polymerase), a downstream substrate of executioner caspases.
Materials:
-
Cells and apoptosis-inducing agent
-
Z-VAD-FMK
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 1 (steps 1-4).
-
Cell Lysis: After incubation, harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Analysis: In apoptotic cells, a cleaved PARP fragment (approximately 89 kDa) will be visible. In cells effectively treated with Z-VAD-FMK, the intensity of this cleaved band should be significantly reduced compared to the apoptosis-induced control.
Visualizations
Caption: Potential degradation pathways of Z-VAD-FMK.
Caption: Troubleshooting workflow for Z-VAD-FMK loss of activity.
Caption: Z-VAD-FMK mechanism of caspase inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 8. 2xtaqpc.com [2xtaqpc.com]
- 9. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 10. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
interpreting negative results with Z-Wehd-fmk
Welcome to the technical support center for Z-Wehd-fmk. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, particularly negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible inhibitor of inflammatory caspases, primarily targeting caspase-1 and caspase-5.[1][2] It functions by binding to the active site of these caspases, thereby preventing them from cleaving their downstream substrates. This inhibition blocks the inflammatory signaling pathways that lead to the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and a form of programmed cell death called pyroptosis.
Q2: My cells are still dying after treatment with this compound. What could be the reason?
If you are observing cell death despite the presence of this compound, it is crucial to consider the possibility of caspase-independent cell death pathways. This compound is specific to a subset of caspases, and other cell death mechanisms may be at play.
-
Activation of other caspases: Your experimental model might involve the activation of other caspases that are not inhibited by this compound. For instance, apoptosis can be initiated by caspase-8 or caspase-9.
-
Necroptosis: This is a form of programmed necrosis that is independent of caspases. It is mediated by RIPK1, RIPK3, and MLKL.
-
Autophagy-dependent cell death: Under certain conditions, excessive autophagy can lead to cell death.
-
Cathepsin B activity: this compound has been shown to have an inhibitory effect on cathepsin B, but at higher concentrations (IC50 = 6 µM).[1] If cathepsin B is a key driver of cell death in your system, the concentration of this compound may not be sufficient to block it completely.
Q3: I am not seeing any inhibition of IL-1β secretion. Is my this compound not working?
There are several potential reasons for the lack of IL-1β secretion inhibition:
-
Suboptimal inhibitor concentration: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration.
-
Inhibitor instability: Ensure that the this compound is properly stored and handled to maintain its activity. Prepare fresh working solutions for each experiment.
-
Alternative pathways for IL-1β processing: While caspase-1 is the primary enzyme responsible for IL-1β maturation, other proteases may be involved in certain contexts.
-
Non-canonical inflammasome activation: The non-canonical inflammasome pathway is activated by intracellular LPS and leads to the activation of caspase-4 and caspase-5 in humans (caspase-11 in mice).[3][4] While this compound inhibits caspase-5, the role of caspase-4 in IL-1β processing in your system should be considered.
Troubleshooting Guides
Problem: Unexpected Cell Death
| Possible Cause | Suggested Action |
| Caspase-independent cell death | Investigate markers for other cell death pathways such as necroptosis (p-MLKL) or apoptosis (cleaved caspase-3, -8, -9). Consider using a pan-caspase inhibitor like Z-VAD-fmk as a broader control. |
| Off-target effects of the stimulus | Ensure that the stimulus you are using is specifically activating the pathway of interest. Use appropriate controls to rule out non-specific toxicity. |
| Incorrect inhibitor concentration | Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type and experimental setup. |
Problem: No Inhibition of Inflammatory Response
| Possible Cause | Suggested Action |
| Inhibitor degradation | Prepare fresh aliquots of this compound for each experiment and store them correctly according to the manufacturer's instructions. |
| Insufficient pre-incubation time | Ensure that you are pre-incubating the cells with this compound for a sufficient amount of time to allow for cell penetration and target engagement before adding the stimulus. |
| Alternative signaling pathways | Investigate the involvement of other inflammatory signaling pathways that may not be dependent on caspase-1 or caspase-5. |
| Cell type-specific differences | The efficacy of this compound can vary between different cell types. Consult the literature for studies using similar cell lines. |
Quantitative Data
Table 1: Specificity of Common Caspase Inhibitors
| Inhibitor | Primary Targets | Secondary/Weak Targets | Notes |
| This compound | Caspase-1, Caspase-5 | Cathepsin B (IC50 = 6 µM)[1] | Potent, cell-permeable, and irreversible. |
| Z-VAD-fmk | Pan-caspase inhibitor | Weakly inhibits caspase-2 | Broad-spectrum apoptosis inhibitor. |
| Z-DEVD-fmk | Caspase-3, Caspase-7 | Caspase-6, Caspase-8, Caspase-10 | Primarily an apoptosis executioner caspase inhibitor. |
| Z-IETD-fmk | Caspase-8 | Inhibitor of apoptosis initiation. | |
| Z-LEHD-fmk | Caspase-9 | Inhibitor of apoptosis initiation. | |
| Ac-YVAD-cmk | Caspase-1 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Inflammasome Activation and Inhibition in Macrophages
This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
This compound (or other inhibitors)
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 10-50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammasome Activation: Add the NLRP3 activator, ATP (5 mM) or Nigericin (10 µM), and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β ELISA and LDH assay. Lyse the cells for western blot analysis of caspase-1 cleavage.
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit.
-
Measure LDH release as an indicator of pyroptosis using a cytotoxicity assay kit.
-
Analyze caspase-1 cleavage (p20 subunit) in the cell lysates by western blot.
-
Protocol 2: Caspase Activity Assay
This protocol outlines a general method for measuring caspase activity using a fluorogenic substrate.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-1 fluorogenic substrate (e.g., Ac-WEHD-AFC)
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare Cell Lysates: Prepare cell lysates from your experimental samples.
-
Set up the Reaction: In a 96-well plate, add cell lysate, assay buffer, and the caspase-1 substrate.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points.
-
Data Analysis: Calculate the caspase activity based on the rate of fluorescence increase.
Visualizations
Caption: Canonical Pyroptosis Pathway and the inhibitory action of this compound on Caspase-1.
Caption: A logical workflow for troubleshooting negative results obtained with this compound.
References
Technical Support Center: Z-Wehd-fmk Experiments
Welcome to the technical support center for Z-Wehd-fmk, a potent and irreversible inhibitor of caspase-1 and caspase-5. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable peptide inhibitor that irreversibly binds to the active site of inflammatory caspases, primarily caspase-1 and caspase-5.[1][2] Its structure, Z-Trp-Glu(OMe)-His-Asp(OMe)-FMK, mimics the caspase cleavage site, allowing it to act as an effective inhibitor. The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.[3]
Q2: How should this compound be stored to ensure its stability?
Proper storage is critical to maintain the activity of this compound. Both lyophilized powder and stock solutions in DMSO should be stored at -20°C for long-term stability.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For cell-based assays, high-purity DMSO is the most commonly used solvent.[4] It is important to note that this compound is insoluble in water.[2]
Q4: What are the known off-target effects of this compound?
While this compound is a potent caspase-1/5 inhibitor, it has been shown to exhibit off-target activity, most notably against cathepsin B, with a reported IC50 of 6 μM.[1] This is an important consideration when interpreting experimental results, and appropriate controls should be used to account for these effects.
Troubleshooting Guide
Problem 1: High variability or inconsistent results between experiments.
High variability can stem from several factors related to inhibitor preparation, storage, and experimental setup.
-
Inconsistent Inhibitor Activity:
-
Solvent Effects:
-
Solution: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions, including vehicle controls, and should typically not exceed 0.5% to avoid solvent-induced toxicity or off-target effects.
-
-
Cell Health and Density:
-
Solution: Ensure that cells are healthy and seeded at a consistent density for each experiment. Variations in cell number or viability can significantly impact the experimental outcome.
-
Problem 2: Lack of expected inhibitory effect.
If this compound does not appear to be inhibiting caspase-1 activity as expected, consider the following:
-
Suboptimal Inhibitor Concentration:
-
Solution: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A common starting range for cell-based assays is 10-100 µM.[5]
-
-
Timing of Inhibitor Addition:
-
Solution: For cell-based assays, pre-incubating the cells with this compound for at least 30-60 minutes before adding the stimulus is crucial to allow for cell permeability and target engagement.[1]
-
-
Inhibitor Inactivation:
-
Solution: Ensure that the this compound has not expired and has been stored correctly. If in doubt, use a fresh vial of the inhibitor.
-
Problem 3: Observing unexpected cellular effects or toxicity.
Unintended cellular responses may be due to off-target effects or issues with the experimental conditions.
-
Off-Target Inhibition:
-
Solution: To confirm that the observed effects are due to caspase-1 inhibition and not off-target activities, include a negative control peptide such as Z-FA-FMK.[3] Z-FA-FMK is a cathepsin B and L inhibitor but does not inhibit caspases.[3][4] Comparing the results from this compound treatment with those from Z-FA-FMK can help differentiate between on-target and off-target effects.
-
-
Cell Viability Issues:
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound at the working concentration to ensure it is not causing significant cytotoxicity in your cell type.
-
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Value | Source |
| Molecular Weight | 763.77 g/mol | [2] |
| Formulation | Lyophilized powder | |
| Solubility | ≥46.33 mg/mL in DMSO≥26.32 mg/mL in EtOH | [2] |
| Storage (Powder) | -20°C | [2] |
| Storage (Stock Solution) | -20°C (aliquoted) | [1][4] |
Table 2: Recommended Working Concentrations for this compound
| Application | Cell Type | Concentration Range | Incubation Time | Source |
| Caspase-1 Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | 20-100 µM | 1 hour pre-treatment | [5] |
| Inhibition of IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | 20 µM | 18-24 hours | [1] |
| Golgi Fragmentation Assay | HeLa Cells | 80 µM | 9 hours | [2] |
Experimental Protocols
Protocol 1: General Protocol for Caspase-1 Inhibition in Cell Culture
-
Prepare this compound Stock Solution:
-
Dissolve lyophilized this compound in high-purity DMSO to a stock concentration of 10-20 mM.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Cell Seeding:
-
Seed cells in an appropriate culture plate at the desired density and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-100 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (e.g., Z-FA-FMK) in parallel.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Stimulation:
-
After the pre-incubation period, add the stimulus (e.g., LPS, nigericin) to the wells to activate the inflammasome.
-
-
Assay:
-
After the appropriate stimulation time, harvest the cell lysates or supernatants for downstream analysis of caspase-1 activity, cytokine release (e.g., IL-1β ELISA), or cell death (e.g., LDH assay).
-
Protocol 2: Caspase-1 Activity Assay using a Fluorogenic Substrate
This protocol is adapted from commercially available caspase-1 activity assay kits.
-
Prepare Cell Lysates:
-
After treatment with this compound and the stimulus, collect the cells and wash them with ice-cold PBS.
-
Lyse the cells in a lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
-
Caspase-1 Activity Measurement:
-
Add an equal amount of protein from each lysate to the wells of a black 96-well plate.
-
Prepare a reaction mixture containing the assay buffer and the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC).
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence intensity is proportional to the caspase-1 activity.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Caspase-1 Inhibitors: Z-WEHD-fmk versus Ac-YVAD-cmk
For researchers, scientists, and drug development professionals, the selection of a potent and specific caspase-1 inhibitor is critical for the accurate investigation of inflammatory pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used, irreversible caspase-1 inhibitors: Z-WEHD-fmk and Ac-YVAD-cmk, supported by experimental data and detailed protocols.
Caspase-1, a key inflammatory caspase, plays a pivotal role in the innate immune response through the activation of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death. Both this compound and Ac-YVAD-cmk are peptide-based inhibitors that target the active site of caspase-1. However, their selectivity and potential off-target effects differ, which can significantly impact experimental outcomes. This guide aims to provide an objective comparison to aid in the selection of the most appropriate inhibitor for your research needs.
Performance Comparison at a Glance
| Feature | This compound | Ac-YVAD-cmk |
| Primary Target | Caspase-1 | Caspase-1 |
| Other Known Targets | Caspase-5, Cathepsin B | Weakly inhibits Caspase-4 and Caspase-5 |
| Mechanism of Action | Irreversible | Irreversible |
| Selectivity | Less selective | More selective for Caspase-1 |
Quantitative Inhibitory Activity
| Target | This compound IC50 | Ac-YVAD-cmk IC50/Ki |
| Caspase-1 | Potent inhibitor (specific IC50 not consistently reported) | Potent inhibitor (Ki of 0.8 nM)[1] |
| Caspase-3 | - | >10,000 nM (Ki)[1] |
| Caspase-4 | Inhibitor | Weak inhibitor |
| Caspase-5 | Potent inhibitor | Weak inhibitor |
| Cathepsin B | 6 µM[2] | - |
Note: "-" indicates that data was not found in the searched literature. The lack of a reported IC50 value for Ac-YVAD-cmk against Cathepsin B suggests a higher degree of selectivity for caspases.
Signaling Pathways and Experimental Design
Understanding the mechanism of caspase-1 activation and the workflow for inhibitor comparison is fundamental for designing and interpreting experiments.
Caspase-1 Activation Pathway
Caspase-1 is typically activated within a multi-protein complex called the inflammasome. Upon recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the autoproteolytic cleavage and activation of caspase-1.
References
A Comparative Guide to Z-Wehd-fmk and Z-VAD-fmk Caspase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of caspase inhibitors is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two commonly used caspase inhibitors, Z-Wehd-fmk and Z-VAD-fmk, focusing on their inhibitory profiles, off-target effects, and the experimental methodologies used to determine their specificity.
At a Glance: this compound vs. Z-VAD-fmk
| Feature | This compound | Z-VAD-fmk |
| Primary Targets | Caspase-1, Caspase-5 | Broad-spectrum (Pan-caspase) |
| Specificity | More selective for inflammatory caspases | Broad, inhibits most caspases |
| Mechanism of Action | Irreversible, covalent binding to the catalytic site | Irreversible, covalent binding to the catalytic site |
| Cell Permeability | Yes | Yes |
| Known Off-Target Effects | Cathepsin B | Cathepsins, N-glycanase 1 (NGLY1) |
In-Depth Specificity Profile
The key distinction between this compound and Z-VAD-fmk lies in their specificity for different members of the caspase family. Z-VAD-fmk is a pan-caspase inhibitor, designed to block the activity of a wide array of caspases, making it a useful tool for broadly inhibiting apoptosis.[1][2] In contrast, this compound exhibits greater selectivity for caspases involved in inflammation, primarily targeting caspase-1 and caspase-5.[3][4]
Quantitative Inhibitor Specificity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the available IC50 data for Z-VAD-fmk against a panel of human caspases.
Table 1: IC50 Values for Z-VAD-fmk Inhibition of Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 2.3 |
| Caspase-3 | 0.5 |
| Caspase-4 | 3.6 |
| Caspase-5 | 1.8 |
| Caspase-8 | 1.1 |
| Caspase-9 | 1.4 |
| Caspase-10 | 1.2 |
| Data sourced from a study characterizing caspase inhibitor specificity. Note: Z-VAD-fmk is reported to be a weak inhibitor of caspase-2.[1] |
Comprehensive quantitative data for this compound across a similar broad panel of caspases is less readily available in the public domain. However, it is consistently characterized as a potent and irreversible inhibitor of caspase-1 and caspase-5.[3][4] It has also been reported to inhibit caspase-4 and caspase-8, though to a lesser extent than its primary targets.
Off-Target Effects: A Critical Consideration
A crucial aspect of inhibitor selection is the potential for off-target effects. Both this compound and Z-VAD-fmk have been shown to interact with other proteins, which can influence experimental outcomes.
-
This compound: This inhibitor has been demonstrated to have a robust inhibitory effect on cathepsin B, a lysosomal cysteine protease.[3]
-
Z-VAD-fmk: The off-target profile of Z-VAD-fmk is more extensively studied. It is known to inhibit cathepsins.[5] Furthermore, Z-VAD-fmk can induce autophagy by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This non-caspase-mediated effect is a significant consideration when interpreting results from studies using Z-VAD-fmk to solely investigate apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of these inhibitors and a typical workflow for assessing their specificity.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of a caspase inhibitor using a fluorometric assay.
Objective:
To determine the concentration of this compound or Z-VAD-fmk required to inhibit 50% of the activity of a specific purified recombinant caspase.
Materials:
-
Purified, active recombinant human caspases (e.g., caspase-1, -3, -8, etc.)
-
Caspase inhibitors: this compound and Z-VAD-fmk
-
Fluorogenic caspase substrate specific to the caspase being assayed (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute caspase inhibitors in DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions of the inhibitors in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute the recombinant caspase to the appropriate working concentration in assay buffer.
-
Prepare the fluorogenic substrate at a 2x working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted caspase to each well.
-
Add 5 µL of each inhibitor dilution to the corresponding wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 45 µL of the 2x fluorogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the activity of the inhibitor-treated wells to the activity of the vehicle control wells.
-
Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
The choice between this compound and Z-VAD-fmk depends critically on the specific research question. For broad inhibition of apoptosis, the pan-caspase inhibitor Z-VAD-fmk is a suitable choice, though researchers must be mindful of its significant off-target effects, particularly the induction of autophagy. For studies focused on the inflammatory caspases and their downstream signaling pathways, the more selective inhibitor this compound is a more appropriate tool. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target activities is essential for robust and reproducible research.
References
- 1. adooq.com [adooq.com]
- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Z-FA-FMK as a Negative Control for the Caspase-1 Inhibitor Z-WEHD-FMK
In the intricate world of cellular signaling, the use of precise inhibitors is paramount to elucidating the roles of specific enzymes. For researchers investigating inflammation and pyroptosis, Z-WEHD-FMK is a widely used tool for its potent and specific inhibition of caspase-1 and related inflammatory caspases. However, to ensure that the observed effects are genuinely due to the inhibition of the target caspase and not off-target or compound-specific artifacts, a proper negative control is essential. This guide provides a detailed comparison of this compound and its corresponding negative control, Z-FA-FMK, supported by experimental data and protocols.
Understanding the Roles of this compound and Z-FA-FMK
This compound is a cell-permeable, irreversible inhibitor of caspase-1 and caspase-5.[1][2] Its peptide sequence (Trp-Glu-His-Asp) is specifically recognized by these caspases. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.[3] This makes this compound a critical tool for studying the inflammasome pathway and pyroptotic cell death.
Conversely, Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-FMK) is designed to serve as a negative control for FMK-based caspase inhibitors.[4] Its peptide sequence is not recognized by caspases involved in apoptosis or pyroptosis.[5] While it can inhibit other cysteine proteases like cathepsins B and L, it does not affect caspase-1 activity.[5] This key difference allows researchers to distinguish between the specific effects of caspase-1 inhibition and any non-specific effects of the inhibitor compound itself.
Comparative Analysis of Inhibitor Activity
The efficacy of Z-FA-FMK as a negative control is demonstrated in experiments where it fails to inhibit caspase-mediated apoptosis, in stark contrast to specific caspase inhibitors.
| Parameter | This compound | Z-FA-FMK |
| Primary Targets | Caspase-1, Caspase-5[1] | Cathepsin B, Cathepsin L[4] |
| Mechanism of Action | Irreversible covalent modification of the caspase active site[1] | Irreversible cysteine protease inhibitor[5] |
| Effect on Pyroptosis | Inhibits pyroptosis and IL-1β release[1] | No significant inhibition of pyroptosis |
| Effect on Apoptosis | Minimal effect on apoptosis pathways not involving caspase-1 | No significant inhibition of caspase-mediated apoptosis[5][6] |
| Typical Working Conc. | 20-80 µM[1] | 20-100 µM (used at the same concentration as the active inhibitor)[4] |
Experimental Protocol: Assessing Caspase-1 Activity in a Pyroptosis Assay
This protocol provides a framework for inducing pyroptosis in macrophages and assessing the specific inhibitory effect of this compound using Z-FA-FMK as a negative control.
1. Cell Preparation:
- Culture THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in appropriate media.
- Differentiate THP-1 cells into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
- Plate the differentiated macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
2. Inhibitor Pre-treatment:
- Prepare stock solutions of this compound and Z-FA-FMK in DMSO (e.g., 10 mM).
- Dilute the inhibitors in pre-warmed cell culture media to the desired final concentration (e.g., 50 µM).
- Add the media containing this compound, Z-FA-FMK, or a vehicle control (DMSO) to the respective wells.
- Incubate the cells for 1-2 hours at 37°C.
3. Induction of Pyroptosis:
- Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
- Induce pyroptosis by adding a second stimulus, such as Nigericin (10-20 µM) or ATP (5 mM), and incubate for 1-2 hours.
4. Measurement of Caspase-1 Activity and Cell Death:
- Caspase-1 Activity: Use a commercially available Caspase-1 activity assay, which often employs a specific caspase-1 substrate like Z-WEHD-aminoluciferin.[7][8][9] Add the assay reagent directly to the wells and measure the resulting luminescence or fluorescence according to the manufacturer's instructions.
- IL-1β Release: Collect the cell culture supernatant and quantify the amount of secreted IL-1β using an ELISA kit.
- Cell Viability/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) from compromised cells into the supernatant using an LDH cytotoxicity assay kit.
5. Data Analysis:
- Compare the levels of caspase-1 activity, IL-1β release, and LDH release between the different treatment groups (untreated, vehicle control, this compound, and Z-FA-FMK).
- Expected Outcome: Cells treated with this compound should show a significant reduction in caspase-1 activity, IL-1β release, and LDH release compared to the vehicle control. In contrast, cells treated with Z-FA-FMK should show levels similar to the vehicle control, demonstrating that the inhibitory effect is specific to this compound's action on caspase-1.
Visualizing the Scientific Rationale
To further clarify the roles of these compounds, the following diagrams illustrate the signaling pathway and the experimental logic.
Caption: Inflammasome signaling pathway leading to pyroptosis and IL-1β secretion.
Caption: Workflow for assessing caspase-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
A Comparative Guide to Alternative Inhibitors of Caspase-4 and Caspase-5
For Researchers, Scientists, and Drug Development Professionals
Caspase-4 and caspase-5, the human orthologs of murine caspase-11, are critical mediators of the non-canonical inflammasome pathway. Their activation by intracellular lipopolysaccharide (LPS) triggers a potent inflammatory response characterized by pyroptosis, a lytic form of cell death, and the release of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases, making caspase-4 and caspase-5 promising therapeutic targets. This guide provides an objective comparison of alternative inhibitors for these inflammatory caspases, supported by experimental data and detailed methodologies.
The Non-Canonical Inflammasome Signaling Pathway
The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of caspase-4 and caspase-5. This interaction leads to their oligomerization and subsequent activation. Activated caspase-4 and caspase-5 then cleave Gasdermin D (GSDMD), a key downstream effector. The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell swelling, lysis (pyroptosis), and the release of cellular contents, including pro-inflammatory cytokines like IL-1β and IL-18.
Caption: Non-Canonical Inflammasome Signaling Pathway.
Comparison of Alternative Inhibitors
The development of specific and potent inhibitors for caspase-4 and caspase-5 is an active area of research. While many traditional caspase inhibitors are peptide-based and suffer from poor bioavailability, recent efforts have focused on small molecule and allosteric inhibitors.
Peptide-Based and Small Molecule Inhibitors
This class of inhibitors often targets the active site of the caspases.
| Inhibitor | Type | Target Caspases | IC50 / Ki Values | Key Findings & References |
| Ac-FLTD-CMK | Peptide-based (irreversible) | Caspase-1, -4, -5 | Caspase-4: 1.49 µM (IC50) Caspase-5: 329 nM (IC50) Caspase-1: 46.7 nM (IC50) | A specific inhibitor of inflammatory caspases derived from GSDMD, it does not target apoptotic caspases like caspase-3. |
| Belnacasan (VX-765) | Small molecule prodrug (reversible) | Caspase-1, -4 | Caspase-4: <0.6 nM (Ki) Caspase-1: 0.8 nM (Ki) | An orally bioavailable prodrug of VRT-043198. It has been evaluated in clinical trials for inflammatory diseases. |
| VRT-043198 | Small molecule (reversible) | Caspase-1, -4, -5, -8, -9, -10, -14 | Caspase-4: 14.5 nM (IC50) Caspase-5: 10.6 nM (IC50) Caspase-1: 0.204 nM (IC50) | The active form of Belnacasan, it shows potent inhibition of multiple inflammatory caspases. |
| Ac-LEVD-fmk | Peptide-based | Caspase-4, -5 | Not specified | Blocks the activity of both caspase-4 and -5, impairing the release of IL-1α and IL-1β in human monocytes. |
| Ac-LESD-CMK | Peptide-based | Caspase-5, -8, -10 | Caspase-5: 2 µM (IC50) Caspase-4: 59 µM (IC50) | More efficiently blocks caspase-5 activity compared to Ac-FLTD-CMK. |
Allosteric Inhibitors
Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This can offer greater specificity compared to active-site inhibitors.
| Inhibitor | Type | Target Caspases | Mechanism | Key Findings & References |
| Naphthyl-thiazole derivative (Compound 8) | Small molecule (allosteric) | Caspase-5 | Binds to an allosteric site at the dimer interface, inducing a conformational change that inhibits enzymatic activity. | Identified through a disulfide trapping screen, it selectively inhibits caspase-5 with a DR50 of 0.19 µM and shows minimal inhibition of caspase-1. |
| Thienopyrazole derivative (Compound 34) | Small molecule (allosteric) | Caspase-1 | Binds to a cavity at the dimer interface, suggesting a common allosteric regulatory site in caspases. | Identified through a disulfide trapping screen, providing a basis for developing allosteric inhibitors for other caspases. |
Other Potential Inhibitors
| Inhibitor Class | Examples | Target Caspases | Mechanism | Key Findings & References |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Ibuprofen, Naproxen, Ketorolac | Caspase-1, -3, -4, -5, -9 | Competitive inhibition, likely at a conserved subsite such as S1. | Inhibition is more pronounced for caspases-4, -5, and -9. This represents a novel anti-inflammatory mechanism for some NSAIDs. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
Caspase Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of caspases by detecting the fluorescence of a reporter molecule cleaved from a specific peptide substrate.
Caption: Workflow for a fluorogenic caspase activity assay.
Methodology:
-
Prepare Cell Lysates or Recombinant Enzyme: Lyse cells to release caspases or use purified recombinant caspase-4 or -5.
-
Inhibitor Incubation: Incubate the cell lysate or recombinant enzyme with varying concentrations of the test inhibitor.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-4 and -5).
-
Incubation: Incubate the reaction at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: Ex=400 nm, Em=505 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Gasdermin D (GSDMD) Cleavage Assay (Western Blot)
This assay assesses the ability of an inhibitor to block caspase-4/5-mediated cleavage of GSDMD.
Methodology:
-
Cell Treatment: Treat appropriate cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the inhibitor.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for GSDMD, which can detect both the full-length and the cleaved N-terminal fragment.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the intensity of the cleaved GSDMD band in treated versus untreated samples.
Pyroptosis Assay (LDH Release Assay)
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture supernatant.
Caption: Workflow for the LDH release assay to measure pyroptosis.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with a stimulus to induce pyroptosis (e.g., LPS) with or without the inhibitor.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Assay: Transfer the supernatant to a new plate and add the LDH assay reagent according to the manufacturer's protocol. This reagent contains a substrate for LDH that is converted into a colored product.
-
Incubation: Incubate the plate at room temperature.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) to quantify pyroptosis.
IL-1β Secretion Assay (ELISA)
This assay measures the amount of secreted IL-1β in the cell culture supernatant, a key downstream effector of inflammasome activation.
Methodology:
-
Sample Collection: Collect cell culture supernatants from cells treated with a stimulus and/or inhibitor.
-
ELISA Protocol: Perform a sandwich ELISA using a kit specific for human IL-1β.
-
Add standards and samples to wells pre-coated with a capture antibody.
-
Incubate to allow IL-1β to bind.
-
Wash the wells and add a detection antibody.
-
Incubate, wash, and add a substrate solution that develops a color in proportion to the amount of bound IL-1β.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of IL-1β in the samples based on a standard curve.
Conclusion
The landscape of caspase-4 and caspase-5 inhibitors is evolving, with a shift from broad-spectrum, peptide-based inhibitors to more specific and bioavailable small molecules and allosteric modulators. Ac-FLTD-CMK and Belnacasan (VX-765) represent important tools for studying the non-canonical inflammasome, with Belnacasan having advanced to clinical trials. The discovery of allosteric sites on caspases opens up new avenues for the development of highly selective inhibitors. Furthermore, the identification of NSAIDs as potential caspase inhibitors suggests that existing drugs may have unappreciated mechanisms of action. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and future inhibitor candidates, facilitating the development of novel therapeutics for inflammatory diseases.
Z-WEHD-FMK: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Z-WEHD-FMK is a potent and cell-permeable irreversible inhibitor of caspase-1 and caspase-5, playing a crucial role in the modulation of inflammatory and apoptotic pathways.[1] This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. While extensive in vitro data demonstrates the targeted effects of this compound, direct in vivo efficacy studies are limited. Therefore, this guide also presents relevant in vivo data from studies on other caspase inhibitors to offer a broader context for potential therapeutic applications.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line/System | Treatment Conditions | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDM) | 20 µM this compound for 18-24 hours following stimulation | 76% to 86% decrease in IL-1β release | [1] |
| ZF4 cells | Pre-treatment with this compound (concentration not specified) for 30 minutes | Effective inhibition of Edwardsiella piscicida-induced cytotoxicity and pyroptotic morphology | [1] |
| Chlamydia trachomatis-infected HeLa cells | 80 µM this compound for 9 hours | Near-complete blockage of golgin-84 cleavage and a 2-log reduction in infectious bacteria | [2] |
| Influenza A Virus-infected Macrophages | Concentration not specified | Blocked the release of IL-1β by 91% and IL-18 by 80% | [3] |
In Vivo Efficacy of Other Caspase Inhibitors (for comparative context)
| Caspase Inhibitor | Animal Model | Administration | Key Findings | Reference |
| z-DEVD-fmk (Caspase-3 inhibitor) | Rat model of traumatic spinal cord injury | Local application | Reduced secondary tissue injury and preserved motor function. | [4] |
| z-LEHD-fmk (Caspase-9 inhibitor) | Rat model of traumatic spinal cord injury | 0.8 µM/kg | Blocked apoptosis and was associated with better functional outcome. | [5] |
| z-VAD-fmk (Pan-caspase inhibitor) | Rat model of spinal cord contusion | 25 µg or 50 µg via various routes (intraperitoneal, intravenous, etc.) | No significant differences in locomotor function or contusion volume compared to vehicle. | [6] |
Signaling Pathway
The primary mechanism of this compound involves the inhibition of caspase-1, a key enzyme in the inflammasome pathway. This pathway is a critical component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
In Vitro Caspase-1 Activity Assay
A common method to assess the in vitro efficacy of this compound is to measure its ability to inhibit caspase-1 activity in cell lysates or purified enzyme systems.
1. Cell Culture and Treatment:
-
Plate cells (e.g., bone marrow-derived macrophages) in a 96-well plate.
-
Prime cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the inflammasome with an appropriate agonist (e.g., ATP or nigericin).
2. Caspase-1 Activity Measurement:
-
Lyse the cells to release intracellular contents.
-
Add a fluorogenic or colorimetric caspase-1 substrate to the lysate.
-
Incubate at 37°C and measure the fluorescence or absorbance at appropriate wavelengths using a plate reader.
-
A decrease in signal in this compound-treated samples compared to controls indicates inhibition of caspase-1 activity.
In Vitro IL-1β Release Assay (ELISA)
This protocol quantifies the amount of mature IL-1β secreted from cells, which is a direct downstream consequence of caspase-1 activity.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the caspase-1 activity assay.
2. Supernatant Collection:
-
After the incubation period, centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
3. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available IL-1β ELISA kit.
-
Add the collected supernatants and standards to the wells of the ELISA plate pre-coated with an anti-IL-1β capture antibody.
-
Follow the kit manufacturer's instructions for incubation, washing, addition of detection antibody, substrate, and stop solution.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. A reduction in IL-1β concentration in the supernatant of this compound-treated cells indicates its inhibitory efficacy.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection and functional recovery after application of the caspase-9 inhibitor z-LEHD-fmk in a rat model of traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies targeting caspase inhibition following spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VAD-FMK: A Researcher's Guide to Applications and Alternatives in Caspase Inhibition
For researchers, scientists, and drug development professionals, the study of apoptosis and other caspase-mediated cellular processes is critical. The pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), has long been a cornerstone tool in this field. This guide provides a comprehensive comparison of Z-VAD-FMK with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that effectively blocks apoptosis by binding to the catalytic site of a broad range of caspases.[1][2][3] It is widely used to study the roles of caspases in apoptosis, inflammation, and other cellular processes.[1] However, the landscape of caspase inhibitors has evolved, offering researchers a variety of alternatives with different specificities and potencies.
Comparative Analysis of Pan-Caspase Inhibitors
The selection of a caspase inhibitor is often dictated by the specific caspases involved in the biological process under investigation, the experimental system, and the desired outcome. While Z-VAD-FMK offers broad-spectrum inhibition, other compounds may provide more potent or selective inhibition of specific caspases.
| Inhibitor | Target Caspases | IC50 Values | Key Features |
| Z-VAD-FMK | Pan-caspase (except caspase-2)[1] | Broad range, with low to mid-nanomolar inhibition for many caspases.[4] | Well-established, widely used, cell-permeable, and irreversible. Can induce necroptosis in some cell types.[5] |
| Emricasan (IDN-6556) | Pan-caspase | Caspase-1: 0.4 nM, Caspase-2: 20 nM, Caspase-3: 2 nM, Caspase-6: 4 nM, Caspase-7: 6 nM, Caspase-8: 6 nM, Caspase-9: 0.3 nM | Potent, orally bioavailable, and has been investigated in clinical trials. |
| Boc-D-FMK | Broad-spectrum caspase inhibitor | TNFα-stimulated apoptosis in neutrophils: 39 µM | Cell-permeable and irreversible. |
| Q-VD-OPh | Pan-caspase | 25-400 nM for caspases-1, -3, -8, and -9. | Potent, cell-permeable, and shows greater potency and less toxicity compared to Z-VAD-FMK in some studies. |
Mechanism of Action: Caspase Inhibition
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They are present in the cell as inactive zymogens and are activated through a proteolytic cascade. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7). These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Z-VAD-FMK and other fluoromethylketone (FMK)-based inhibitors act by irreversibly binding to the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity.
Figure 1. Mechanism of caspase inhibition by Z-VAD-FMK in the apoptotic pathway.
Experimental Protocols
Accurate and reproducible data are paramount in research. The following are detailed protocols for two key assays used to evaluate the efficacy of caspase inhibitors.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7 using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Caspase inhibitor (e.g., Z-VAD-FMK)
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Treatment: Pre-treat cells with the desired concentrations of the caspase inhibitor (e.g., 20-100 µM Z-VAD-FMK) for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis in your system.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the prepared reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the caspase inhibitor and apoptosis-inducing agent as described in the caspase activity assay protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Figure 2. A typical experimental workflow for evaluating caspase inhibitors.
Conclusion
Z-VAD-FMK remains a valuable and widely utilized tool for studying caspase-dependent processes. However, researchers now have a broader arsenal of inhibitors to choose from. The selection of the most appropriate inhibitor should be based on a careful consideration of the specific experimental needs, including the target caspases and the desired potency. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these compounds in your research.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Z-VAD-FMK
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Z-VAD-FMK, a widely used pan-caspase inhibitor, ensuring the safety of laboratory personnel and compliance with regulations.
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible caspase inhibitor crucial for studying apoptosis. While it is not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste and is considered only slightly hazardous to water, proper disposal protocols are necessary to minimize environmental impact and ensure workplace safety.[1]
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of Z-VAD-FMK and its solutions should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the handling and disposal of Z-VAD-FMK.
| Parameter | Value | Notes |
| Chemical Formula | C₂₂H₃₀FN₃O₇ | |
| Molecular Weight | 467.5 g/mol | |
| Formulation | Crystalline solid | Often supplied as a solid or pre-dissolved in DMSO. |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM) | The most common solvent for laboratory use. |
| Storage Temperature | -20°C | Long-term storage as a lyophilized solid or in DMSO.[2] |
| Stability | ≥ 4 years at -20°C | Stable under proper storage conditions.[2] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [1] |
Step-by-Step Disposal Procedures
The proper disposal method for Z-VAD-FMK waste depends on its form (solid, solution) and the quantity.
1. Unused or Expired Z-VAD-FMK (Lyophilized Powder):
For small quantities of expired or unused solid Z-VAD-FMK, it is recommended to dispose of it as solid waste.[1]
-
Step 1: Ensure the original container is securely sealed.
-
Step 2: Place the sealed container in a secondary container, such as a labeled plastic bag, for chemical waste.
-
Step 3: Dispose of the package in the designated solid chemical waste stream of your institution.
2. Z-VAD-FMK in DMSO Stock Solutions:
Z-VAD-FMK is most commonly used as a stock solution in Dimethyl Sulfoxide (DMSO). DMSO itself has specific disposal requirements.
-
Step 1: Collect all waste solutions of Z-VAD-FMK in DMSO in a dedicated, properly labeled, and sealed waste container. The container should be compatible with DMSO.
-
Step 2: The waste container should be clearly labeled as "Hazardous Waste," "Organic Solvent Waste," and list the contents (e.g., "DMSO, Z-VAD-FMK").
-
Step 3: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Step 4: Do not mix DMSO waste with other solvent waste streams unless permitted by your institution's EHS guidelines.
3. Aqueous Solutions and Cell Culture Media Containing Z-VAD-FMK:
Aqueous solutions, such as cell culture media containing Z-VAD-FMK, should be treated as chemical waste.
-
Step 1: Collect all aqueous waste containing Z-VAD-FMK in a clearly labeled, sealed container.
-
Step 2: The container should be labeled as "Aqueous Waste" and list the chemical constituents (e.g., "Water, Cell Culture Media, Z-VAD-FMK").
-
Step 3: Dispose of the container through your institution's chemical waste program. Do not pour solutions containing Z-VAD-FMK down the drain.
4. Contaminated Laboratory Supplies:
Disposable labware such as pipette tips, tubes, and flasks that have come into contact with Z-VAD-FMK should be disposed of as solid chemical waste.
-
Step 1: Collect all contaminated solid waste in a designated, labeled waste bag or container.
-
Step 2: The container should be clearly marked as "Solid Chemical Waste" and can be placed within your laboratory's solid waste disposal stream that is handled by EHS.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of different forms of Z-VAD-FMK waste.
Caption: Decision workflow for the proper disposal of Z-VAD-FMK waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains compliant with all applicable regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Wehd-fmk
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-Wehd-fmk. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-1 and caspase-5, and also shows inhibitory effects on cathepsin B. While it is a valuable tool in apoptosis research, proper handling and disposal are paramount to mitigate any potential risks. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is required. The following table summarizes the mandatory PPE and its specifications.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | ASTM D6319 certified, disposable | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Laboratory Coat | Knee-length, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the powdered form to avoid inhalation. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for operational efficiency and safety.
Handling and Storage
-
Receiving and Storage: Upon receipt, this compound is shipped with polar packs and should be stored immediately at -20°C to -70°C in a manual defrost freezer.
-
Preparation of Stock Solutions: Once prepared, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
-
General Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area, preferably within a fume hood, especially when handling the solid form.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Spill and Disposal Management
-
Spill Response: In case of a spill, wear appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow material to enter drains or water courses.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information. By prioritizing safety and adhering to these procedures, you can effectively utilize this compound in your research while minimizing risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
